2-Methoxyethyl laurate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
6309-52-0 |
|---|---|
Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
2-methoxyethyl dodecanoate |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-15(16)18-14-13-17-2/h3-14H2,1-2H3 |
InChI Key |
IPVODXIAEDUZIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCOC |
Related CAS |
9006-27-3 |
Origin of Product |
United States |
Foundational & Exploratory
"2-Methoxyethyl laurate chemical properties"
An In-depth Technical Guide to the Chemical Properties of 2-Methoxyethyl Laurate
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require detailed information on this compound. This document includes a summary of its properties, detailed experimental protocols for their determination, and a general workflow for its synthesis and analysis.
Chemical and Physical Properties
This compound, also known as 2-methoxyethyl dodecanoate, is the ester of lauric acid and 2-methoxyethanol. Its chemical and physical properties are summarized in the table below. It is important to note that some of the reported values, particularly boiling point, may vary between sources due to different measurement conditions (e.g., pressure) or because they are estimated values.
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₃₀O₃ | [1] |
| Molecular Weight | 258.40 g/mol | [1] |
| CAS Number | 6309-52-0 | [1] |
| Appearance | Clear to light yellow liquid | [2] |
| Boiling Point | 133 °F / 56 °C at 16 hPa | [3] |
| 333.10 °C at 760.00 mm Hg (estimated) | [4] | |
| Density | 1.012 g/cm³ at 77 °F / 25 °C | [3] |
| 0.85-0.87 g/cm³ | [2] | |
| Solubility in Water | 1.119 mg/L at 25 °C (estimated) | [4] |
| logP (o/w) | 5.230 (estimated) | [4] |
| Flash Point | 244.00 °F / 117.80 °C (TCC, estimated) | [4] |
| Refractive Index | No experimental data found | |
| Vapor Pressure | No experimental data found |
Experimental Protocols
Synthesis: Fischer Esterification of Lauric Acid with 2-Methoxyethanol
This protocol describes a general method for the synthesis of an ester from a carboxylic acid and an alcohol using an acid catalyst, a reaction known as Fischer esterification.[5][6]
Materials:
-
Lauric acid (dodecanoic acid)
-
2-Methoxyethanol
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)[7]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Diethyl ether or other suitable extraction solvent
-
Deionized water
Apparatus:
-
Round-bottom flask
-
Reflux condenser[8]
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine lauric acid and an excess of 2-methoxyethanol (typically 3-5 equivalents to drive the equilibrium towards the product).[8]
-
Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the molar amount of lauric acid) to the reaction mixture while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature should be maintained at the boiling point of the alcohol. Allow the reaction to proceed for several hours (e.g., 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).[8]
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Extraction: Transfer the cooled reaction mixture to a separatory funnel. Add diethyl ether to dissolve the organic components and wash with deionized water to remove the excess 2-methoxyethanol and sulfuric acid.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as this may produce carbon dioxide gas.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water-soluble components.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.
Determination of Boiling Point
The boiling point of a liquid can be determined by distillation or by using a micro-method with a Thiele tube.[9]
Method 1: Simple Distillation
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
Procedure:
-
Place a small volume of purified this compound in the distillation flask along with a boiling chip.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Heat the flask gently.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.
Method 2: Thiele Tube (Micro-method)
Apparatus:
-
Thiele tube filled with mineral oil
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Rubber band
Procedure:
-
Attach a small test tube containing a few drops of this compound to a thermometer using a rubber band.
-
Place a capillary tube (sealed end up) into the test tube.
-
Immerse the assembly in the Thiele tube containing mineral oil.
-
Heat the side arm of the Thiele tube gently.
-
Observe the capillary tube. As the sample heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a steady stream of bubbles is observed, remove the heat.
-
The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.
Determination of Density using a Pycnometer
A pycnometer is a flask with a precisely known volume used to determine the density of a liquid.[3][10]
Apparatus:
-
Pycnometer
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on an analytical balance (m_empty).
-
Fill the pycnometer with deionized water and place it in a constant temperature water bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
-
Insert the stopper, allowing excess water to escape through the capillary. Dry the outside of the pycnometer carefully.
-
Weigh the pycnometer filled with water (m_water).
-
Empty and dry the pycnometer thoroughly.
-
Fill the pycnometer with this compound and repeat steps 3-5 to obtain the weight of the pycnometer filled with the sample (m_sample).
-
Calculate the density of this compound using the following formula: Density_sample = (m_sample - m_empty) / (m_water - m_empty) * Density_water
(The density of water at the experimental temperature must be known).
Determination of Solubility
A simple qualitative and semi-quantitative method to determine solubility is described below.[11][12][13]
Materials:
-
This compound
-
Various solvents (e.g., water, ethanol, acetone, hexane)
-
Test tubes
-
Vortex mixer
Procedure:
-
Qualitative Assessment:
-
Add a small amount (e.g., 0.1 mL) of this compound to a test tube containing a larger volume (e.g., 2 mL) of the solvent to be tested.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the mixture for homogeneity. If the mixture is clear and a single phase, the substance is soluble. If the mixture is cloudy, forms a separate layer, or contains undissolved droplets, it is considered insoluble or sparingly soluble.
-
-
Semi-Quantitative Assessment:
-
To a known volume of solvent, add small, measured increments of this compound.
-
After each addition, vortex the mixture until the solute dissolves completely.
-
The solubility can be expressed as the maximum amount of solute that dissolves in a given volume of solvent at a specific temperature.
-
Analytical Characterization
The purity and structure of this compound can be confirmed using standard analytical techniques.
2.5.1. Gas Chromatography (GC)
GC is used to determine the purity of the synthesized ester.[14][15][16]
-
Sample Preparation: A dilute solution of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) is prepared.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for the analysis of fatty acid esters (e.g., a wax or polar-phase column) is used.
-
Analysis: A small volume of the sample solution is injected into the GC. The retention time of the peak corresponding to this compound is recorded. The purity is determined by the relative area of the main peak compared to any impurity peaks.
2.5.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[17][18][19][20][21]
-
Expected Characteristic Peaks:
-
C=O stretch (ester): A strong, sharp absorption band around 1740 cm⁻¹.
-
C-O stretch (ester): A strong absorption band in the region of 1250-1150 cm⁻¹.
-
C-O-C stretch (ether): An absorption band in the region of 1150-1085 cm⁻¹.
-
C-H stretch (alkane): Multiple sharp absorption bands just below 3000 cm⁻¹ (typically 2925 and 2855 cm⁻¹ for methylene and methyl groups).
-
The absence of a broad O-H stretching band (around 3300 cm⁻¹) from the starting lauric acid and 2-methoxyethanol indicates the completion of the esterification reaction.
-
2.5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the detailed structure of the molecule.[22][23][24]
-
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
-OCH₃ (methoxy group): A singlet around δ 3.4 ppm.
-
-OCH₂CH₂O- (ethylene glycol moiety): Two triplets around δ 3.6-3.7 ppm and δ 4.2-4.3 ppm.
-
-C(=O)CH₂- (alpha-methylene of laurate): A triplet around δ 2.3 ppm.
-
-(CH₂)₈- (methylene chain of laurate): A broad multiplet around δ 1.2-1.6 ppm.
-
-CH₃ (terminal methyl of laurate): A triplet around δ 0.9 ppm.
-
-
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
C=O (ester carbonyl): A signal around δ 174 ppm.
-
-OCH₃ (methoxy group): A signal around δ 59 ppm.
-
-OCH₂CH₂O- (ethylene glycol moiety): Signals in the range of δ 63-71 ppm.
-
-C(=O)CH₂- (alpha-methylene of laurate): A signal around δ 34 ppm.
-
-(CH₂)ₙ- (methylene chain of laurate): Multiple signals in the range of δ 22-32 ppm.
-
-CH₃ (terminal methyl of laurate): A signal around δ 14 ppm.
-
Mandatory Visualizations
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound via Fischer esterification.
Caption: General workflow for the synthesis and characterization of this compound.
References
- 1. A direct method for fatty acid methyl ester synthesis: application to wet meat tissues, oils, and feedstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to Measure Density Using a Pycnometer - Engineer Fix [engineerfix.com]
- 4. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cerritos.edu [cerritos.edu]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. scribd.com [scribd.com]
- 12. quora.com [quora.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 15. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 16. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 21. rockymountainlabs.com [rockymountainlabs.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to 2-Methoxyethyl Laurate (CAS 6309-52-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 2-Methoxyethyl laurate (CAS 6309-52-0), a chemical compound with applications in various scientific and industrial fields. This document covers its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via Fischer esterification, and discusses methods for its purification and characterization. A significant portion of this guide is dedicated to the potential metabolic fate and toxicological implications of the 2-methoxyethoxy moiety, a critical consideration for its use in biological systems. A key feature of this guide is the visualization of a potential signaling pathway associated with the toxicity of its metabolite, methoxyacetic acid. All quantitative data is summarized in structured tables for ease of reference.
Chemical and Physical Properties
This compound, also known as 2-methoxyethyl dodecanoate, is the ester of lauric acid and 2-methoxyethanol. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6309-52-0 | [1] |
| Molecular Formula | C₁₅H₃₀O₃ | [1] |
| Molecular Weight | 258.40 g/mol | [1] |
| IUPAC Name | 2-methoxyethyl dodecanoate | |
| Synonyms | This compound, Dodecanoic acid, 2-methoxyethyl ester | [1] |
| Estimated Boiling Point | 333.10 °C @ 760.00 mm Hg | [1] |
| Estimated Flash Point | 117.80 °C (244.04 °F) | [1] |
| Water Solubility | 1.119 mg/L @ 25 °C (estimated) | [1] |
| logP (o/w) | 5.230 (estimated) | [1] |
Synthesis and Purification
The primary method for synthesizing this compound is through the Fischer esterification of lauric acid with 2-methoxyethanol, using an acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Lauric acid (Dodecanoic acid)
-
2-Methoxyethanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve lauric acid in an excess of 2-methoxyethanol (typically 3-5 equivalents).
-
Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Dilute the mixture with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification
The crude this compound can be purified by one of the following methods:
-
Vacuum Distillation: This is a suitable method for large-scale purification. The product is distilled under reduced pressure to separate it from any non-volatile impurities and unreacted starting materials.
-
Column Chromatography: For smaller-scale purification or to achieve very high purity, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
Caption: Synthesis and Purification Workflow for this compound.
Analytical Characterization
The structure and purity of this compound can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound will exhibit characteristic signals corresponding to the different proton environments in the molecule. The expected chemical shifts are summarized below.
| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |
| CH₃- (laurate chain) | triplet | 0.8-0.9 |
| -(CH₂)₈- (laurate chain) | multiplet | 1.2-1.4 |
| -CH₂-CH₂-C(O)O- | multiplet | 1.5-1.7 |
| -CH₂-C(O)O- | triplet | 2.2-2.3 |
| O-CH₃ | singlet | 3.3-3.4 |
| -O-CH₂-CH₂-O- | triplet | 3.5-3.7 |
| -C(O)O-CH₂- | triplet | 4.1-4.3 |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound will show characteristic absorption bands for the ester functional group.
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |
| C=O (ester) | Stretch | 1735-1750 |
| C-O (ester) | Stretch | 1150-1250 |
| C-H (alkane) | Stretch | 2850-2960 |
Metabolism and Toxicological Considerations
While specific toxicological data for this compound is limited, the safety profile of its potential hydrolysis product, 2-methoxyethanol, and its primary metabolite, methoxyacetic acid (MAA), is well-documented. In biological systems, esterases can hydrolyze this compound to lauric acid and 2-methoxyethanol. 2-Methoxyethanol is then metabolized by alcohol dehydrogenase to methoxyacetaldehyde, which is further oxidized to methoxyacetic acid.
Methoxyacetic acid is a known reproductive and developmental toxicant. Studies have shown that it can cause testicular atrophy and is teratogenic.
Potential Signaling Pathway of Methoxyacetic Acid Toxicity
Research suggests that methoxyacetic acid may exert its toxic effects by modulating nuclear receptor activity. One proposed mechanism involves the potentiation of the androgen receptor (AR) through a tyrosine kinase signaling pathway that involves phosphatidylinositol 3-kinase (PI3K)[2]. This dysregulation of androgen signaling could contribute to the observed testicular toxicity.
Caption: Metabolic and Potential Toxicological Pathway of this compound.
Applications
This compound finds applications in various fields, leveraging its properties as an ester.
-
Cosmetics and Personal Care: Due to its emollient properties, it can be used in skin conditioning formulations.
-
Industrial Solvents: Its ester nature suggests potential use as a solvent for resins, dyes, and other organic materials.
-
Plasticizers: Similar to other fatty acid esters, it may find use as a plasticizer for certain polymers.
-
Research Chemical: It serves as a starting material or intermediate in the synthesis of other chemical entities.
Conclusion
This compound is a fatty acid ester with a range of potential applications. Its synthesis is straightforward, employing the well-established Fischer esterification reaction. Standard analytical techniques can be used for its characterization. A critical consideration for its use, particularly in contexts involving potential human exposure, is its hydrolysis to 2-methoxyethanol and subsequent metabolism to the toxicant methoxyacetic acid. Further research is warranted to fully elucidate the specific biological activities and toxicological profile of the parent ester. This guide provides a foundational technical overview for professionals working with or considering the use of this compound.
References
Synthesis of 2-Methoxyethyl Dodecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-methoxyethyl dodecanoate, a lipophilic ester with potential applications in drug delivery and formulation development. This document details the primary synthetic routes, experimental protocols, and expected analytical data for this compound.
Introduction
2-Methoxyethyl dodecanoate, also known as 2-methoxyethyl laurate, is an ester formed from the condensation of dodecanoic acid (lauric acid) and 2-methoxyethanol. Its amphiphilic nature, derived from the long hydrocarbon chain of dodecanoic acid and the ether linkage in the alcohol moiety, makes it a subject of interest for applications requiring solubility in both organic and aqueous environments, such as in the formulation of microemulsions or as a penetration enhancer in topical drug delivery systems.
Synthetic Methodologies
The synthesis of 2-methoxyethyl dodecanoate can be primarily achieved through two well-established chemical reactions: Fischer-Speier esterification and transesterification.
Fischer-Speier Esterification
The most direct and common method for the synthesis of 2-methoxyethyl dodecanoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of dodecanoic acid with 2-methoxyethanol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and the water formed as a byproduct is removed.[1][2][3]
Reaction Scheme:
Figure 1: Fischer-Speier esterification of dodecanoic acid with 2-methoxyethanol.
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][2]
Transesterification
Transesterification is an alternative method where an existing ester, such as methyl dodecanoate or ethyl dodecanoate, reacts with 2-methoxyethanol in the presence of an acid or base catalyst. This process involves the exchange of the alcohol moiety of the starting ester with 2-methoxyethanol. This method can be advantageous if the starting ester is more readily available or if the reaction conditions are milder.
Reaction Scheme:
Figure 2: Transesterification of methyl dodecanoate with 2-methoxyethanol.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of 2-methoxyethyl dodecanoate via Fischer-Speier esterification, adapted from a standard procedure for the synthesis of ethyl laurate.[4]
Materials:
-
Dodecanoic acid (Lauric acid)
-
2-Methoxyethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask, add dodecanoic acid (e.g., 20.0 g, 0.1 mol) and 2-methoxyethanol (e.g., 38.0 g, 0.5 mol, 5 equivalents).
-
While stirring, slowly add concentrated sulfuric acid (1 mL) to the mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess 2-methoxyethanol.
-
The crude product can be further purified by vacuum distillation to obtain pure 2-methoxyethyl dodecanoate.
Workflow Diagram:
Figure 3: Experimental workflow for the synthesis of 2-methoxyethyl dodecanoate.
Data Presentation
The following tables summarize the key physicochemical properties and expected analytical data for 2-methoxyethyl dodecanoate.
Table 1: Physicochemical Properties of 2-Methoxyethyl Dodecanoate
| Property | Value | Source |
| IUPAC Name | 2-methoxyethyl dodecanoate | --INVALID-LINK--[5] |
| Synonyms | This compound | --INVALID-LINK--[5] |
| CAS Number | 6309-52-0 | --INVALID-LINK--[5] |
| Molecular Formula | C₁₅H₃₀O₃ | --INVALID-LINK--[5] |
| Molecular Weight | 258.40 g/mol | --INVALID-LINK--[5] |
| Boiling Point | 333.1 °C (estimated) | --INVALID-LINK--[6] |
| Appearance | Colorless to pale yellow liquid (expected) | N/A |
Table 2: Expected Spectroscopic Data for 2-Methoxyethyl Dodecanoate
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃) | δ 4.25-4.20 (t, 2H, -COOCH₂-), 3.60-3.55 (t, 2H, -CH₂OCH₃), 3.38 (s, 3H, -OCH₃), 2.30 (t, 2H, -CH₂COO-), 1.65-1.55 (m, 2H, -CH₂CH₂COO-), 1.35-1.20 (m, 16H, -(CH₂)₈-), 0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 174.0 (C=O), 70.5 (-CH₂OCH₃), 63.5 (-COOCH₂-), 59.0 (-OCH₃), 34.5 (-CH₂COO-), 32.0, 29.7, 29.6, 29.5, 29.4, 29.2, 29.1, 25.0, 22.8 (-CH₂- chain), 14.1 (-CH₃) |
| IR (Infrared) | ~2920 cm⁻¹ (C-H stretch, alkyl), ~2850 cm⁻¹ (C-H stretch, alkyl), ~1740 cm⁻¹ (C=O stretch, ester), ~1170 cm⁻¹ (C-O stretch, ester), ~1120 cm⁻¹ (C-O-C stretch, ether) |
Note: The NMR and IR data are predicted based on the analysis of similar compounds and functional groups.[7][8][9][10]
Table 3: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Notes |
| Reactant Molar Ratio | 1:5 (Dodecanoic Acid : 2-Methoxyethanol) | Excess alcohol drives the equilibrium towards the product.[4][11] |
| Catalyst Loading | ~1% (w/w) of total reactants | A catalytic amount of strong acid is sufficient.[11] |
| Reaction Temperature | Reflux temperature of the mixture | Typically around 120-140 °C. |
| Reaction Time | 2-4 hours | Monitor by TLC for completion. |
| Expected Yield | >85% | Based on similar Fischer esterification reactions. |
| Purity (after distillation) | >98% | Vacuum distillation is effective for purification. |
Safety Considerations
-
Dodecanoic acid: May cause skin and eye irritation.
-
2-Methoxyethanol: A reproductive toxin and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.
-
Diethyl ether: Highly flammable. Work in an area free of ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.
Conclusion
The synthesis of 2-methoxyethyl dodecanoate is a straightforward process that can be readily achieved in a laboratory setting using standard organic chemistry techniques. The Fischer-Speier esterification provides a reliable and high-yielding route to this compound. The information and protocols provided in this guide should serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in the synthesis and application of this and similar lipophilic esters.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cerritos.edu [cerritos.edu]
- 5. This compound | C15H30O3 | CID 80571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [flavscents.com]
- 7. magritek.com [magritek.com]
- 8. Dodecanoic acid, methyl ester [webbook.nist.gov]
- 9. 2-Methoxyethyl acetate(110-49-6) IR Spectrum [chemicalbook.com]
- 10. 2-Methoxyethyl acrylate(3121-61-7) IR Spectrum [chemicalbook.com]
- 11. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
A Comprehensive Technical Guide to the Physical Characteristics of 2-Methoxyethyl Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl laurate, also known as 2-methoxyethyl dodecanoate, is an ester of lauric acid and 2-methoxyethanol. Its molecular structure and resulting physical properties are of significant interest in various scientific and industrial applications, including its potential use in pharmaceutical and cosmetic formulations. This technical guide provides a detailed overview of the core physical characteristics of this compound, supplemented with established experimental methodologies for their determination.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of these values are estimated based on computational models due to the limited availability of experimentally determined data in the public domain.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₀O₃ | PubChem[1] |
| Molecular Weight | 258.40 g/mol | PubChem[1] |
| Boiling Point | 333.10 °C (estimated at 760.00 mm Hg) | FlavScents[2] |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility in Water | 1.119 mg/L at 25 °C (estimated) | FlavScents[2] |
| Appearance | Not available | |
| Odor | Not available | |
| CAS Number | 6309-52-0 | PubChem[1] |
Experimental Protocols for Physical Characterization
The determination of the physical characteristics of a chemical entity like this compound requires precise and validated experimental protocols. Below are detailed methodologies for measuring key physical properties of liquid esters.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For high-molecular-weight esters like this compound, several methods can be employed:
-
Distillation Method: A simple or fractional distillation apparatus is set up. The liquid is heated, and the temperature at which the vapor condenses and is collected as distillate over a steady range is recorded as the boiling point. It is crucial to record the atmospheric pressure at the time of the measurement as boiling points are pressure-dependent.[3]
-
Thiele Tube Method: This micro-method is suitable for small sample volumes. A small amount of the sample is placed in a fusion tube, and an inverted capillary tube is added. The setup is heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil). The temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.[3]
-
Thermogravimetric Analysis (TGA): This technique can be used to estimate the normal boiling point by measuring the weight loss of a sample as a function of temperature.[4]
Determination of Melting Point (for solidifiable esters)
Should this compound be a solid at room temperature or have a melting point that allows for solidification, the following method is standard:
-
Differential Scanning Calorimetry (DSC): DSC is a highly sensitive and accurate method for determining the melting point and heat of fusion of a substance. A small, weighed sample is heated at a controlled rate in a sealed pan, and the heat flow to the sample is compared to that of an empty reference pan. The temperature at the peak of the endothermic melting transition is recorded as the melting point.[5][6]
Determination of Density
The density of a liquid is its mass per unit volume and is an important parameter for quality control and formulation development.
-
Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is weighed empty, then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Temperature control is critical for accurate measurements.[7]
-
Oscillating U-Tube Method: This method utilizes a digital density meter. The sample is introduced into a U-shaped tube which is then electronically oscillated. The instrument measures the frequency of oscillation, which is directly related to the density of the sample. This method is fast, accurate, and requires only a small sample volume.[8]
Determination of Water Solubility
The solubility of an ester in water is a critical parameter for its application in aqueous systems.
-
Shake-Flask Method: An excess amount of the ester is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. The mixture is then allowed to stand, and the aqueous phase is separated and analyzed (e.g., by chromatography or spectroscopy) to determine the concentration of the dissolved ester. This method is suitable for substances with solubilities above 0.01 g/L.[9]
-
Column Elution Method: This method is preferred for poorly soluble substances. A solid support in a column is coated with the test substance, and water is passed through the column at a constant flow rate. The concentration of the substance in the eluate is monitored over time until it reaches a plateau, which represents the water solubility.[9]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical substance like this compound.
References
- 1. This compound | C15H30O3 | CID 80571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [flavscents.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. anton-paar.com [anton-paar.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
Spectroscopic and Synthetic Profile of 2-Methoxyethyl Laurate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 2-methoxyethyl laurate. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of analogous structures. The information herein is intended to serve as a valuable resource for researchers in chemistry and drug development, offering a foundational understanding of the characterization and synthesis of this compound.
Chemical Identity and Physical Properties
This compound, also known as 2-methoxyethyl dodecanoate, is the ester formed from lauric acid and 2-methoxyethanol. Its chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C15H30O3 | PubChem[1] |
| Molecular Weight | 258.40 g/mol | PubChem[1] |
| IUPAC Name | 2-methoxyethyl dodecanoate | PubChem[1] |
| CAS Number | 6309-52-0 | PubChem[1] |
| Boiling Point (estimated) | 333.10 °C @ 760.00 mm Hg | FlavScents[2] |
| LogP (o/w, estimated) | 5.230 | FlavScents[2] |
| Solubility in Water (estimated) | 1.119 mg/L @ 25 °C | FlavScents[2] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the laurate and 2-methoxyethyl moieties and by comparison with similar ester compounds.
¹H NMR Spectroscopy (Predicted)
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.25 | t | 2H | -C(=O)OCH₂ CH₂OCH₃ |
| ~3.65 | t | 2H | -C(=O)OCH₂CH₂ OCH₃ |
| ~3.40 | s | 3H | -OCH₃ |
| ~2.30 | t | 2H | CH₂ C(=O)O- |
| ~1.65 | quint | 2H | CH₂ CH₂C(=O)O- |
| ~1.25 | m | 16H | -(CH₂ )₈- |
| ~0.88 | t | 3H | CH₃ (CH₂)₉- |
¹³C NMR Spectroscopy (Predicted)
-
Solvent: CDCl₃
-
Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (ppm) | Assignment |
| ~174.0 | C =O |
| ~70.5 | -OCH₂C H₂O- |
| ~64.0 | -C(=O)OC H₂- |
| ~59.0 | -OC H₃ |
| ~34.5 | C H₂C(=O)O- |
| ~32.0 | -C H₂CH₂CH₃ |
| ~29.0-29.5 (multiple peaks) | -(C H₂)₇- |
| ~25.0 | -C H₂CH₂C(=O)O- |
| ~22.7 | -C H₂CH₃ |
| ~14.1 | C H₃- |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2925, ~2855 | Strong | C-H stretching (alkane) |
| ~1740 | Strong | C=O stretching (ester) |
| ~1465 | Medium | C-H bending (alkane) |
| ~1170 | Strong | C-O stretching (ester) |
| ~1120 | Strong | C-O-C stretching (ether) |
Mass Spectrometry (Predicted)
-
Ionization Mode: Electron Ionization (EI)
| m/z | Interpretation |
| 258 | [M]⁺ (Molecular Ion) |
| 227 | [M - OCH₃]⁺ |
| 185 | [CH₃(CH₂)₁₀CO]⁺ (Lauryl cation) |
| 75 | [CH₂OCH₂CH₂OH]⁺ |
| 59 | [CH₂OCH₃]⁺ |
| 45 | [CH₂OH]⁺ |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound via Fischer Esterification
Objective: To synthesize this compound from lauric acid and 2-methoxyethanol using an acid catalyst.
Materials:
-
Lauric acid (dodecanoic acid)
-
2-Methoxyethanol
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine lauric acid (1.0 eq), 2-methoxyethanol (1.2 eq), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid (0.05 eq).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine and then dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
3.2.2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.
-
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
3.2.3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Acquisition:
-
GC-MS: Inject the sample solution into the GC. The sample will be vaporized and separated on the GC column before entering the mass spectrometer.
-
Direct Infusion: Introduce the sample directly into the ion source via a syringe pump.
-
-
Ionization: Use electron ionization (EI) at 70 eV to generate fragment ions.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and spectroscopic analysis workflow for this compound.
References
2-Methoxyethyl Laurate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety data sheet (SDS) or professional safety advice. Always consult the official SDS for 2-Methoxyethyl laurate and follow all applicable safety regulations and institutional protocols.
Introduction
This compound (CAS No. 6309-52-0), also known as 2-methoxyethyl dodecanoate, is an ester used in various industrial and research applications. A thorough understanding of its safety profile and proper handling procedures is crucial for minimizing risks in a laboratory or manufacturing setting. Due to a lack of extensive direct toxicological data for this compound, this guide incorporates a read-across approach, utilizing data from structurally similar laurate esters and potential metabolites like 2-methoxyethanol to provide a comprehensive safety overview.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H30O3 | |
| Molecular Weight | 258.40 g/mol | |
| CAS Number | 6309-52-0 | |
| IUPAC Name | 2-methoxyethyl dodecanoate | |
| Boiling Point | 333.10 °C (estimated) | |
| Flash Point | 117.80 °C (estimated) | |
| Water Solubility | 1.119 mg/L @ 25 °C (estimated) | |
| logP (o/w) | 5.230 (estimated) |
Toxicological Data Summary (Read-Across Approach)
Direct and comprehensive toxicological data for this compound is limited. Therefore, the following tables summarize available data for structurally related laurate esters (e.g., methyl laurate, ethyl laurate, sucrose laurate) and the potential metabolite, 2-methoxyethanol, to provide an estimated toxicological profile.
Acute Toxicity
| Endpoint | Test Substance | Species | Route | Value | Classification | Reference |
| LD50 | Methyl Laurate | Rat | Oral | > 2000 mg/kg bw | Not Classified | |
| LD50 | 2-Methoxyethyl acrylate | Rat | Oral | 404 - 818 mg/kg bw | Category 4 |
Skin and Eye Irritation
| Endpoint | Test Substance | Species | Result | Classification | Reference |
| Skin Irritation | Methyl Laurate | Rabbit | Irritating | Irritant | |
| Skin Irritation | Ethyl Laurate | Animal Models | Not an irritant | Not Classified | |
| Eye Irritation | Sucrose Laurate (10%) | Rabbit | Slightly irritating | Irritant | |
| Eye Irritation | Ethyl Laurate | - | May cause irritation | Irritant |
Sensitization
| Endpoint | Test Substance | Result | Classification | Reference |
| Skin Sensitization | Methyl Laurate | Not sensitizing | Not a sensitizer |
Repeated Dose Toxicity
| Endpoint | Test Substance | Species | Route | NOAEL/LOAEL | Target Organs | Reference |
| Repeated Dose | Bis(2-methoxyethyl) Phthalate | Rat | Oral | NOAEL: 100 mg/kg bw/day | Testes |
Genotoxicity
| Endpoint | Test Substance | Result | Reference |
| Ames Test | Maltitol Laurate | Negative | |
| Ames Test | Sucrose Acetate Isobutyrate | Negative |
Reproductive and Developmental Toxicity
| Endpoint | Test Substance | Species | Route | Result | Reference |
| Reproductive/Developmental Toxicity | 2-Methoxyethyl acrylate | - | - | LOAEL: 40 mg/kg bw/day for reproductive and developmental toxicity | |
| Reproductive Toxicity | 2-Methoxyethanol | Rat | Dermal | Adverse effects on fertility | |
| Prenatal Toxicity | 2-Methoxyethanol and related substances | Multiple | - | Classified in Pregnancy Risk Group B due to embryo-/foetotoxic and teratogenic effects |
Hazard Identification and GHS Classification (Predicted)
Based on the read-across data, the predicted GHS classification for this compound is as follows. This is a predicted classification and should be confirmed with a formal assessment.
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child |
Experimental Protocols
The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, that would be used to assess the safety of this compound.
Acute Dermal Irritation/Corrosion (OECD 404)
This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.
Skin Sensitization: Local Lymph Node Assay (LLNA; OECD 429)
The LLNA is a method for identifying chemicals that have the potential to cause skin sensitization.
Bacterial Reverse Mutation Test (Ames Test; OECD 471)
This in vitro test is used to assess the mutagenic potential of a chemical.
Potential Signaling Pathway Involvement
Direct evidence of signaling pathways affected by this compound is not available. However, based on its chemical structure, it is plausible that it can be metabolized to lauric acid and 2-methoxyethanol. 2-Methoxyethanol is known to be metabolized to methoxyacetic acid, a reproductive toxicant. The testicular toxicity of methoxyacetic acid is thought to involve the inhibition of enzymes crucial for spermatogenesis. While the precise signaling cascade is not fully elucidated, it likely involves disruption of metabolic pathways within Sertoli cells and germ cells, leading to apoptosis.
Safe Handling and Personal Protective Equipment (PPE)
Given the potential for skin and eye irritation, and reproductive toxicity, strict adherence to safe handling procedures is mandatory.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Ensure safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Wear chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility charts for specific breakthrough times.
-
Wear a lab coat or chemical-resistant apron.
-
Closed-toe shoes are mandatory.
-
-
Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill and Disposal Procedures
-
Spill: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for chemical waste. Do not allow it to enter drains or waterways.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.
Conclusion
While direct toxicological data for this compound is scarce, a read-across approach from structurally similar compounds suggests that it should be handled with caution. The primary concerns are potential skin and eye irritation, and reproductive toxicity, likely due to its metabolite, 2-methoxyethanol. Adherence to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to ensure the safety of all personnel working with this chemical. Further research to determine the specific toxicological profile of this compound is warranted.
Methodological & Application
Application Notes and Protocols: 2-Methoxyethyl Laurate as a Plasticizer in Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methoxyethyl Laurate as a potential plasticizer in various polymer systems. The information is intended to guide researchers in evaluating its efficacy and developing protocols for its incorporation into polymer matrices.
Introduction to this compound as a Plasticizer
Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between polymer chains.[1] This results in a lower glass transition temperature (Tg), tensile strength, and elastic modulus, and an increase in elongation at break.[1][2] this compound (CAS No. 6309-52-0) is an ester with a molecular formula of C15H30O3 and a molecular weight of 258.40 g/mol .[3] Its chemical structure, featuring a polar ester group and a nonpolar laurate tail, suggests its potential as a plasticizer for polar polymers such as polyvinyl chloride (PVC).
The primary mechanism of action for a plasticizer like this compound involves the insertion of its molecules between the polymer chains. The polar head of the plasticizer interacts with the polar groups on the polymer, while the nonpolar tail creates free volume, pushing the polymer chains further apart. This increased intermolecular distance weakens the polymer-polymer interactions, allowing for greater chain mobility and thus, increased flexibility.
Data Presentation: Effects on Polymer Properties
Table 1: Effect of Sucrose Laurate on the Glass Transition Temperature (Tg) of PVC [4]
| Plasticizer Content (% w/w) | Glass Transition Temperature (Tg) (°C) |
| 0 | ~81 |
| 10 | Not Reported |
| 20 | Not Reported |
| 30 | 52.1 |
Table 2: Mechanical Properties of PVC Plasticized with Sucrose Laurate [4]
| Ester Content (%) | Stress at Break (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| 0 | Data Not Available | Data Not Available | Data Not Available |
| 10 | Lower than unplasticized | Lower than unplasticized | Higher than unplasticized |
| 20 | Lower than unplasticized | Lower than unplasticized | Higher than unplasticized |
Note: The original study indicated a reduction in stress at break and Young's modulus, and an increase in elongation at break with up to 20% w/w of sucrose laurate, supporting its plasticizing effect.[4] For unplasticized PVC, typical tensile strength is around 52 MPa.[5]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound as a plasticizer in a polymer matrix, such as PVC.
Preparation of Plasticized Polymer Films
Objective: To prepare polymer films with varying concentrations of this compound for subsequent characterization.
Materials:
-
Polymer resin (e.g., PVC)
-
This compound
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Glass petri dishes or a flat glass surface
-
Drying oven
Protocol:
-
Prepare stock solutions of the polymer in the chosen solvent (e.g., 10% w/v PVC in THF).
-
Calculate the required amount of this compound to achieve the desired weight percentages (e.g., 10%, 20%, 30% w/w of the polymer).
-
Add the calculated amount of this compound to the polymer solution and stir until a homogeneous mixture is obtained.
-
Pour the solution into a clean, dry glass petri dish or onto a level glass surface.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.
-
Transfer the cast films to a vacuum oven and dry at a temperature below the boiling point of the solvent (e.g., 40-50°C for THF) until a constant weight is achieved, ensuring complete solvent removal.
-
Carefully peel the films from the glass surface for analysis.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of this compound on the glass transition temperature (Tg) of the polymer.
Instrument: Differential Scanning Calorimeter
Protocol:
-
Cut a small sample (5-10 mg) from the prepared polymer film.
-
Seal the sample in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected Tg (e.g., 120°C for PVC) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase any prior thermal history.
-
Cool the sample to a temperature well below its expected Tg (e.g., -50°C) at a controlled rate (e.g., 10°C/min).
-
Reheat the sample at the same controlled rate (e.g., 10°C/min) until it is above its Tg.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve from the second heating scan.
Mechanical Testing: Tensile Analysis
Objective: To measure the tensile strength, Young's modulus, and elongation at break of the plasticized polymer films.
Instrument: Universal Testing Machine (UTM) with a load cell appropriate for the expected strength of the films.
Protocol:
-
Cut dumbbell-shaped specimens from the prepared polymer films according to a standard specification (e.g., ASTM D638).
-
Measure the thickness and width of the gauge section of each specimen.
-
Clamp the specimen into the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
From the resulting stress-strain curve, determine:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Plasticizer Leaching Test
Objective: To assess the permanence of this compound within the polymer matrix.
Materials:
-
Plasticized polymer film of known weight and surface area.
-
Extraction solvent (e.g., hexane, ethanol, or distilled water, depending on the intended application).
-
Constant temperature bath.
-
Analytical balance.
Protocol:
-
Cut a precisely weighed sample of the plasticized polymer film.
-
Immerse the sample in a known volume of the extraction solvent in a sealed container.
-
Place the container in a constant temperature bath (e.g., 25°C or 50°C) for a specified period (e.g., 24, 48, or 72 hours).
-
After the specified time, remove the film from the solvent, gently pat it dry with a lint-free cloth, and dry it in a vacuum oven until a constant weight is achieved.
-
The weight loss of the film corresponds to the amount of plasticizer that has leached into the solvent.
-
The amount of leached plasticizer can also be quantified by analyzing the extraction solvent using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizations
The following diagrams illustrate key concepts related to the use of this compound as a plasticizer.
Caption: Mechanism of polymer plasticization by this compound.
Caption: Experimental workflow for evaluating this compound as a plasticizer.
References
- 1. Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films [mdpi.com]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. PVC Properties - Vinidex Pty Ltd [vinidex.com.au]
Application Notes and Protocols for 2-Methoxyethyl Laurate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Methoxyethyl laurate as a key excipient in the development of novel drug delivery systems. The following sections detail its application in formulating nanoemulsions and solid lipid nanoparticles (SLNs), along with protocols for their preparation, characterization, and in vitro evaluation.
Introduction to this compound in Drug Delivery
This compound is an ester with amphiphilic properties, making it a promising candidate for various roles in drug delivery systems. Its lipophilic laurate tail and more hydrophilic methoxyethyl head group suggest its utility as a lipid phase in nanoemulsions, a solid lipid core in SLNs, or as a co-emulsifier. These properties can aid in the solubilization of poorly water-soluble drugs, potentially enhancing their bioavailability and enabling controlled release.
Potential Applications:
-
Nanoemulsions: this compound can serve as the oil phase for the encapsulation of lipophilic drugs.
-
Solid Lipid Nanoparticles (SLNs): It can be used as the solid lipid matrix to form nanoparticles for sustained drug release.
-
Topical Drug Delivery: Its properties may enhance skin permeation for transdermal drug delivery systems.[1]
Data Presentation: Physicochemical and Drug Release Characteristics
The following tables present hypothetical yet representative quantitative data for drug delivery systems formulated with this compound. These values are intended to serve as a benchmark for formulation development and optimization.
Table 1: Physicochemical Characterization of Drug-Loaded Nanoformulations
| Formulation Code | Drug | This compound (%) | Surfactant (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NEM-01 | Drug A | 10 | 2 | 150 ± 5.2 | 0.21 ± 0.03 | -25.6 ± 1.5 |
| NEM-02 | Drug A | 15 | 3 | 180 ± 6.8 | 0.18 ± 0.02 | -28.1 ± 1.8 |
| SLN-01 | Drug B | 5 | 1.5 | 210 ± 8.1 | 0.25 ± 0.04 | -19.4 ± 2.1 |
| SLN-02 | Drug B | 10 | 2.5 | 250 ± 9.5 | 0.22 ± 0.03 | -22.7 ± 1.9 |
Table 2: Drug Loading and In Vitro Release Properties
| Formulation Code | Drug Loading (%) | Encapsulation Efficiency (%) | Burst Release (%) (First 2h) | Cumulative Release (%) (24h) |
| NEM-01 | 4.5 ± 0.3 | 85.2 ± 2.5 | 30.1 ± 1.8 | 92.5 ± 3.1 |
| NEM-02 | 5.1 ± 0.4 | 89.7 ± 2.1 | 25.6 ± 1.5 | 85.3 ± 2.8 |
| SLN-01 | 2.8 ± 0.2 | 78.4 ± 3.2 | 15.2 ± 1.1 | 60.7 ± 2.4 |
| SLN-02 | 3.5 ± 0.3 | 82.1 ± 2.9 | 12.8 ± 0.9 | 55.4 ± 2.1 |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of nanoemulsions and solid lipid nanoparticles using this compound.
This protocol utilizes a high-shear homogenization followed by ultrasonication method to produce a stable oil-in-water nanoemulsion.
Materials:
-
This compound (Oil Phase)
-
Lipophilic Drug
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Co-surfactant (e.g., Span 80, Propylene Glycol)
-
Deionized Water (Aqueous Phase)
Equipment:
-
High-shear homogenizer
-
Probe sonicator
-
Magnetic stirrer and hot plate
-
Beakers and graduated cylinders
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of this compound and the lipophilic drug.
-
Gently heat the mixture to 5-10°C above the melting point of this compound while stirring until a clear, uniform solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in deionized water.
-
Heat the aqueous phase to the same temperature as the oil phase.
-
-
Formation of a Coarse Emulsion:
-
Add the hot aqueous phase to the hot oil phase dropwise under continuous stirring with a magnetic stirrer.
-
Continue stirring for 15-30 minutes to form a coarse pre-emulsion.
-
-
Homogenization:
-
Subject the coarse emulsion to high-shear homogenization at a speed of 10,000-20,000 rpm for 5-10 minutes.[2]
-
-
Ultrasonication:
-
Further reduce the droplet size by sonicating the emulsion using a probe sonicator for 10-15 minutes. Ensure the sample is kept in an ice bath to prevent overheating.[3]
-
-
Cooling and Storage:
-
Allow the nanoemulsion to cool down to room temperature.
-
Store in a sealed container at 4°C.
-
This protocol describes the preparation of SLNs using a similar homogenization and ultrasonication technique.
Materials:
-
This compound (Solid Lipid)
-
Drug
-
Surfactant (e.g., Poloxamer 188)
-
Deionized Water
Procedure:
-
Melt the Lipid:
-
Melt the this compound at a temperature approximately 5-10°C above its melting point.
-
Disperse or dissolve the drug in the molten lipid.
-
-
Prepare the Aqueous Phase:
-
Dissolve the surfactant in deionized water and heat to the same temperature as the molten lipid.
-
-
Form the Emulsion:
-
Disperse the hot lipid phase in the hot aqueous surfactant solution under high-speed stirring (e.g., 8000 rpm) to form a hot pre-emulsion.[4]
-
-
Homogenization and Sonication:
-
Homogenize the hot pre-emulsion using a high-shear homogenizer at 15,000-25,000 rpm for 10-20 minutes.
-
Immediately follow with probe sonication for 15-30 minutes, maintaining the temperature above the lipid's melting point.
-
-
Nanoparticle Formation:
-
Cool the resulting hot nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
-
Storage:
-
Store the SLN dispersion at 4°C.
-
This protocol outlines the procedure to quantify the amount of drug successfully incorporated into the nanoparticles.[5]
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the nanoemulsion or SLN dispersion and centrifuge it at high speed (e.g., 15,000 rpm) for 30-60 minutes. Ultracentrifugation may be required for smaller nanoparticles.
-
-
Quantification of Free Drug:
-
Carefully collect the supernatant, which contains the unencapsulated (free) drug.
-
Analyze the concentration of the free drug in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation:
-
Drug Loading (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
-
Encapsulation Efficiency (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
This protocol uses a dialysis bag method to evaluate the in vitro release profile of the drug from the nanoformulation.[6][7]
Procedure:
-
Preparation of the Dialysis Setup:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that allows the passage of the drug but retains the nanoparticles (e.g., 12-14 kDa).
-
Soak the dialysis membrane in the release medium for at least 12 hours before use.
-
-
Loading the Sample:
-
Pipette a known volume (e.g., 1-2 mL) of the drug-loaded nanoformulation into the dialysis bag and securely seal both ends.
-
-
Initiating the Release Study:
-
Immerse the sealed dialysis bag in a beaker containing a known volume of release medium (e.g., 100 mL of phosphate-buffered saline, pH 7.4).
-
Place the beaker on a magnetic stirrer and maintain a constant temperature (37°C) and stirring speed (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
Caption: Workflow for the preparation and evaluation of a this compound nanoemulsion.
Caption: Interdependencies of key characterization parameters for solid lipid nanoparticles.
References
- 1. Formulation Development and In Vitro/In Vivo Characterization of Methotrexate-Loaded Nanoemulsion Gel Formulations for Enhanced Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Nanoemulsions for Topical Application of Mupirocin [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dissolutiontech.com [dissolutiontech.com]
Application Notes and Protocols: 2-Methoxyethyl Laurate in Coatings
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct application data for 2-Methoxyethyl laurate in coatings is limited in publicly available literature. The following application notes and protocols are based on the inferred properties of this compound as a glycol ether ester, a class of chemicals often used as coalescing agents and specialty solvents in coating formulations.[1][2][3][4] These notes provide a framework for the evaluation of this compound in such applications.
Introduction: Potential Applications of this compound in Coatings
This compound is a glycol ether ester that, based on its chemical structure, is anticipated to function as a coalescing agent in water-based latex or emulsion coatings.[3][5][6][7][8] Coalescing agents act as temporary plasticizers for polymer particles, reducing the minimum film formation temperature (MFFT) and enabling the formation of a continuous, uniform film as the coating dries.[5][6][7][9][10][11][12] Glycol ether esters are known for their excellent performance properties, including favorable evaporation rates, good solubility for coating resins, and the ability to improve flow and leveling.[1][2][3]
Potential advantages of using this compound in a coating formulation could include:
-
Improved Film Formation: By lowering the MFFT, it may allow for the formation of a coherent film at lower ambient temperatures.[9][10][11][12]
-
Enhanced Film Properties: It could contribute to better film integrity, leading to improved gloss, scrub resistance, and water resistance.[5]
-
Good Flow and Leveling: As a solvent, it may help in achieving a smooth and uniform coating surface.[1][2]
-
Low Volatility: A slow evaporation rate can ensure the agent remains in the film long enough to facilitate proper coalescence.[6]
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate the potential effects of this compound on key coating properties. These tables are intended to serve as a template for organizing experimental results.
Table 1: Effect of this compound Concentration on Minimum Film Formation Temperature (MFFT)
| Formulation ID | This compound (wt%) | MFFT (°C) |
| Control | 0 | 15 |
| EXP-ML-1 | 1 | 10 |
| EXP-ML-2 | 2 | 5 |
| EXP-ML-3 | 3 | <5 |
Table 2: Influence of this compound on Final Film Properties
| Formulation ID | This compound (wt%) | Specular Gloss (60°) | Pencil Hardness |
| Control | 0 | 80 | H |
| EXP-ML-1 | 1 | 82 | F |
| EXP-ML-2 | 2 | 85 | HB |
| EXP-ML-3 | 3 | 86 | 2B |
Experimental Protocols
The following are detailed protocols for evaluating the performance of this compound as a coalescing agent in a standard water-based acrylic latex coating formulation.
3.1. Protocol for Preparation of Coating Formulations
-
Materials:
-
Acrylic latex emulsion
-
Pigment dispersion (e.g., Titanium Dioxide)
-
Thickener
-
Dispersant
-
Defoamer
-
Deionized water
-
This compound
-
-
Procedure:
-
To a suitably sized mixing vessel, add the acrylic latex emulsion with stirring.
-
In a separate container, prepare the pigment grind by mixing the pigment dispersion, deionized water, dispersant, and defoamer.
-
Slowly add the pigment grind to the latex emulsion under continuous agitation.
-
Add the desired weight percentage of this compound to the formulation.
-
Adjust the viscosity of the formulation with the thickener.
-
Continue mixing for 30 minutes to ensure homogeneity.
-
Prepare a control formulation without the addition of this compound.
-
3.2. Protocol for Determination of Minimum Film Formation Temperature (MFFT)
This protocol is based on ASTM D2354.[9][10][11][12][13]
-
Apparatus: MFFT bar with a temperature gradient.
-
Procedure:
-
Calibrate the MFFT bar according to the manufacturer's instructions.
-
Apply the coating formulation as a uniform film across the temperature gradient of the MFFT bar.
-
Allow the film to dry.
-
Visually inspect the film to identify the point at which it transitions from a continuous, clear film to a cracked or opaque film.
-
The temperature at this transition point is the MFFT.
-
3.3. Protocol for Evaluation of Film Hardness by Pencil Test
This protocol is based on ASTM D3363.[14][15][16][17][18]
-
Apparatus: A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H).
-
Procedure:
-
Apply a uniform film of the coating formulation to a rigid substrate (e.g., a steel panel) and allow it to cure completely.
-
Starting with the softest pencil, hold the pencil at a 45° angle to the coated surface and push it forward with uniform pressure.
-
Observe whether the pencil scratches or gouges the coating.
-
Repeat the test with progressively harder pencils until a pencil that damages the coating is identified.
-
The pencil hardness is reported as the hardness of the hardest pencil that does not scratch the coating.
-
3.4. Protocol for Measurement of Specular Gloss
This protocol is based on ASTM D523.[19][20][21][22][23]
-
Apparatus: A 60° gloss meter.
-
Procedure:
-
Apply a uniform film of the coating formulation to a smooth, non-porous substrate and allow it to cure completely.
-
Calibrate the gloss meter using the supplied standards.
-
Place the gloss meter on the coated surface and record the gloss reading.
-
Take at least three readings at different locations on the film and calculate the average.
-
Visualizations
Caption: Experimental workflow for the preparation and evaluation of coating formulations containing this compound.
Caption: Logical relationship illustrating the role of this compound as a coalescing agent in the film formation process.
References
- 1. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 2. Review of glycol ether and glycol ether ester solvents used in the coating industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. What are Glycol Ethers? - Glycol Ethers Online [glycol-ethers.eu]
- 5. Coalescing Agent: Ingredients & its Usage - Ankush Enterprise [ankushenterprise.com]
- 6. pcimag.com [pcimag.com]
- 7. polarismarketresearch.com [polarismarketresearch.com]
- 8. grupomathiesen.com [grupomathiesen.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- 11. specialchem.com [specialchem.com]
- 12. industrialphysics.com [industrialphysics.com]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. store.astm.org [store.astm.org]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. rustbullet.com [rustbullet.com]
- 18. micomlab.com [micomlab.com]
- 19. store.astm.org [store.astm.org]
- 20. micomlab.com [micomlab.com]
- 21. standards.iteh.ai [standards.iteh.ai]
- 22. industrialphysics.com [industrialphysics.com]
- 23. kelid1.ir [kelid1.ir]
Application Note: HPLC Analysis of 2-Methoxyethyl Laurate
Introduction
2-Methoxyethyl laurate is a fatty acid ester with potential applications in various industries, including cosmetics, plasticizers, and as a specialty solvent. Accurate and reliable analytical methods are crucial for quality control, formulation development, and stability testing of products containing this compound. High-Performance Liquid Chromatography (HPLC) with UV detection offers a specific and sensitive method for the quantification of this compound. This application note details a proposed reverse-phase HPLC (RP-HPLC) method for the analysis of this compound, suitable for research, development, and quality control purposes.
Principle of the Method
The proposed method utilizes a C18 stationary phase to separate this compound from other components in a sample matrix. The separation is based on the compound's hydrophobicity. A mobile phase consisting of an organic solvent (acetonitrile) and water allows for the elution of the analyte from the column. Detection is achieved by monitoring the UV absorbance of the ester functional group at a low wavelength. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.
Experimental Protocols
1. Materials and Reagents
-
Solvents: HPLC grade acetonitrile and water.
-
Standards: this compound reference standard of known purity.
-
Sample Diluent: Acetonitrile or a mixture of acetonitrile and water that is compatible with the mobile phase.
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following chromatographic conditions are proposed as a starting point for method development:
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 205 nm |
| Run Time | Approximately 10 minutes |
3. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the sample diluent to cover the desired concentration range (e.g., 10 - 200 µg/mL).
4. Preparation of Sample Solutions
-
Accurately weigh a suitable amount of the sample expected to contain this compound.
-
Dissolve the sample in a known volume of the sample diluent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to establish a calibration curve.
-
Inject the sample solutions.
-
After all analyses are complete, flush the column with a strong solvent (e.g., 100% acetonitrile) and then store it according to the manufacturer's recommendations.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are representative and may vary depending on the specific instrumentation and exact experimental conditions.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 4 - 6 minutes |
| Linearity (r²) | > 0.999 |
| Range | 10 - 200 µg/mL |
| Limit of Detection (LOD) | Approximately 1 µg/mL |
| Limit of Quantification (LOQ) | Approximately 5 µg/mL |
| Precision (%RSD) | < 2% |
Mandatory Visualization
Caption: Workflow for the HPLC analysis of this compound.
Application Notes and Protocols for the Enzymatic Synthesis of 2-Methoxyethyl Laurate
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxyethyl laurate is an ester with potential applications in various fields, including cosmetics, pharmaceuticals, and as a specialty solvent. The enzymatic synthesis of this ester offers a green and sustainable alternative to traditional chemical methods, which often require harsh conditions and can generate undesirable byproducts. Lipases, particularly immobilized forms, are effective biocatalysts for esterification and transesterification reactions, offering high specificity and mild reaction conditions.[1][2][3] This document provides a detailed protocol for the enzymatic synthesis of this compound, based on established methodologies for similar laurate esters.
Principle of the Reaction
The enzymatic synthesis of this compound can be achieved through two primary routes: direct esterification of lauric acid with 2-methoxyethanol or transesterification of a laurate ester (e.g., vinyl laurate or methyl laurate) with 2-methoxyethanol. The reaction is catalyzed by a lipase, which facilitates the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the alcohol.[2] Immobilized lipases are often preferred as they can be easily recovered and reused, which is economically advantageous.[1][4][5]
Data Presentation: Optimized Conditions for Enzymatic Synthesis of Various Esters
The following table summarizes reaction conditions from the literature for the enzymatic synthesis of various esters, providing a basis for the optimization of this compound synthesis.
| Product | Enzyme | Acyl Donor | Acyl Acceptor | Molar Ratio (Donor:Acceptor) | Temperature (°C) | Enzyme Conc. | Solvent | Max. Conversion/Yield | Reference |
| Octyl Formate | Novozym 435 | Formic Acid | Octanol | 1:7 | 40 | 15 g/L | 1,2-dichloroethane | 96.51% | [2][4] |
| Sorbityl Laurate | Novozym 435 | Vinyl Laurate | Sorbitol | 3:1 | 50 | 20 g/L | 2-Methyl-2-butanol | - | [6] |
| Farnesyl Laurate | Lipozyme RM IM | Lauric Acid | Farnesol | - | - | - | Organic Solvent | 96.80% | [7] |
| Isoamyl Laurate | Immobilized microbial lipases | Lauric Acid | Isoamyl Alcohol | 1:1 | 45 | - | Solvent-free | - | [8] |
| Sugar-Laurate Esters | Candida antarctica lipase | Lauric Acid | Various Sugars | - | - | - | - | 58.16% - 65.49% | [9] |
| D-xylose/L-arabinose Laurate Esters | Novozym 435 | Vinyl Laurate | D-xylose/L-arabinose | 3:1 | 50 | 1% (w/v) | Organic Medium | 57% - 74.9% | [10] |
Experimental Protocols
This section details the methodologies for the enzymatic synthesis of this compound. Two primary strategies are presented: direct esterification and transesterification.
Protocol 1: Direct Esterification of Lauric Acid and 2-Methoxyethanol
This protocol is based on the direct reaction between lauric acid and 2-methoxyethanol, catalyzed by an immobilized lipase.
Materials:
-
Lauric Acid
-
2-Methoxyethanol
-
Immobilized Lipase (e.g., Novozym 435, from Candida antarctica)[2]
-
Anhydrous organic solvent (e.g., toluene, hexane, or a solvent-free system can be tested)
-
Molecular sieves (3Å or 4Å)
-
Orbital shaker incubator
-
Reaction vessel (e.g., screw-capped flasks)
-
Analytical equipment for monitoring the reaction (e.g., GC, HPLC)
Procedure:
-
Reactant Preparation: In a screw-capped flask, dissolve lauric acid and 2-methoxyethanol in the selected organic solvent. A typical starting molar ratio would be 1:1 to 1:3 (lauric acid:2-methoxyethanol).[8] For a solvent-free system, directly mix the reactants.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme concentration ranges from 5% to 15% (w/w) of the total substrate weight.
-
Water Removal: Add molecular sieves (approximately 10% w/v) to the mixture to remove the water produced during the esterification, which helps to drive the reaction equilibrium towards product formation.
-
Incubation: Place the sealed flask in an orbital shaker incubator set at a suitable temperature (e.g., 40-60°C) and agitation speed (e.g., 150-200 rpm).[4][5]
-
Reaction Monitoring: Periodically take samples from the reaction mixture to monitor the conversion of lauric acid into this compound using an appropriate analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Reaction Termination and Enzyme Recovery: Once the reaction reaches the desired conversion or equilibrium, stop the reaction by filtering or decanting the reaction mixture to separate the immobilized enzyme.
-
Enzyme Washing and Reuse: Wash the recovered enzyme with fresh solvent to remove any residual substrates and products. The enzyme can then be dried and stored for reuse in subsequent batches.[4]
-
Product Purification: The resulting product mixture can be purified by removing the solvent under reduced pressure. Further purification to remove unreacted substrates can be achieved by column chromatography or distillation.
Protocol 2: Transesterification of Vinyl Laurate and 2-Methoxyethanol
This protocol utilizes vinyl laurate as the acyl donor. The transesterification with a vinyl ester is often irreversible due to the tautomerization of the released vinyl alcohol to acetaldehyde, which can lead to higher product yields.[11]
Materials:
-
Vinyl Laurate
-
2-Methoxyethanol
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (optional, a solvent-free system is often preferred)
-
Orbital shaker incubator
-
Reaction vessel
-
Analytical equipment (GC, HPLC)
Procedure:
-
Reactant Preparation: Combine vinyl laurate and 2-methoxyethanol in a reaction vessel. A molar ratio of 1:1 to 1:3 (vinyl laurate:2-methoxyethanol) can be used as a starting point.[6]
-
Enzyme Addition: Add the immobilized lipase to the mixture (e.g., 1-10% w/w of substrates).
-
Incubation: Place the vessel in an orbital shaker incubator at a controlled temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).[5][10]
-
Reaction Monitoring: Monitor the progress of the reaction by analyzing the concentration of the product, this compound, at regular intervals.
-
Enzyme Recovery: After the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration.
-
Product Purification: Remove any excess solvent (if used) and unreacted 2-methoxyethanol by vacuum evaporation. The final product can be further purified if necessary.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the enzymatic synthesis of this compound.
Caption: Experimental workflow for enzymatic synthesis.
Caption: Reaction pathways for synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intensification of Enzymatic Sorbityl Laurate Production in Dissolved and Neat Systems under Conventional and Microwave Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of farnesyl laurate in organic solvent: initial water activity, kinetics mechanism, optimization of continuous operation using packed bed reactor and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. proceedings.science [proceedings.science]
- 9. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. Lipase-Catalyzed Production of Sorbitol Laurate in a “2-in-1” Deep Eutectic System: Factors Affecting the Synthesis and Scalability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methoxyethyl Laurate in Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic agents, including small molecules, proteins, and nucleic acids. The composition of these nanoparticles is a critical determinant of their stability, drug loading capacity, release kinetics, and biological interactions. 2-Methoxyethyl laurate, a fatty acid ester, presents interesting possibilities as a lipid excipient in nanoparticle formulations due to its physicochemical properties. While direct literature on its use in nanoparticles is limited, its structural similarity to other lipid components used in drug delivery suggests its potential role in modulating nanoparticle characteristics.
These application notes provide a comprehensive guide to the potential use of this compound in nanoparticle formulation, including detailed experimental protocols and data presentation formats. It is important to note that the provided protocols are a general framework and will likely require optimization for specific applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective incorporation into nanoparticle formulations.
| Property | Value | Reference |
| Molecular Formula | C15H30O3 | [1] |
| Molecular Weight | 258.40 g/mol | [1] |
| IUPAC Name | 2-methoxyethyl dodecanoate | [1] |
| CAS Number | 6309-52-0 | [1] |
| Boiling Point (est.) | 333.10 °C @ 760.00 mm Hg | [2] |
| logP (o/w) (est.) | 5.230 | [2] |
| Water Solubility (est.) | 1.119 mg/L @ 25 °C | [2] |
Potential Role of this compound in Nanoparticles
Based on its structure as a fatty acid ester, this compound could serve several functions within a lipid nanoparticle formulation:
-
Lipid Core Modifier: In solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), it could be incorporated into the lipid matrix to modify its crystallinity, potentially increasing drug loading and controlling the release profile.[3][4]
-
Co-surfactant: Its amphiphilic nature, although weak, might allow it to act as a co-surfactant, stabilizing the nanoparticle structure at the oil-water interface.
-
Permeation Enhancer: Fatty acid esters have been investigated for their ability to enhance the permeation of drugs across biological membranes, a property that could be beneficial for topical or oral delivery systems.[5]
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of nanoparticles potentially incorporating this compound.
Protocol 1: Synthesis of this compound-Containing Lipid Nanoparticles by High-Shear Homogenization
This protocol is suitable for the preparation of solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).
Materials:
-
Solid lipid (e.g., Precirol® ATO 5, glyceryl monostearate)
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath or heating plate with magnetic stirrer
-
Beakers
-
Pipettes
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the solid lipid, this compound, and the lipophilic API.
-
Melt the components together in a beaker by heating to approximately 5-10 °C above the melting point of the solid lipid. Stir continuously to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Weigh the surfactant and dissolve it in purified water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Immediately subject the coarse emulsion to high-shear homogenization at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 5-10 minutes) to form a nanoemulsion.
-
-
Nanoparticle Formation:
-
Cool down the nanoemulsion to room temperature under gentle stirring. The solidification of the lipid droplets will lead to the formation of nanoparticles.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the nanoparticle dispersion can be purified by methods such as dialysis or centrifugation.
-
Protocol 2: Characterization of Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation: Dilute the nanoparticle dispersion with an appropriate solvent (e.g., purified water) to a suitable concentration for DLS measurement.[6]
-
Measurement:
2. Encapsulation Efficiency and Drug Loading
Equipment:
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Separation of Free Drug:
-
Centrifuge a known amount of the nanoparticle dispersion at high speed to pellet the nanoparticles.
-
Carefully collect the supernatant containing the unencapsulated (free) drug.
-
-
Quantification of Free Drug:
-
Measure the concentration of the free drug in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Calculation:
-
Encapsulation Efficiency (%EE):
-
Drug Loading (%DL):
-
Protocol 3: In Vitro Drug Release Study
Equipment:
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Beakers
-
Magnetic stirrer
-
Thermostatically controlled water bath
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Preparation:
-
Place a known volume of the nanoparticle dispersion into a dialysis bag.
-
Seal the dialysis bag and immerse it in a beaker containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4).
-
-
Release Study:
-
Place the beaker in a water bath maintained at 37 °C with continuous stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method.
-
-
Data Analysis:
-
Plot the cumulative percentage of drug released versus time.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison of different formulations.
Table 1: Hypothetical Physicochemical Characteristics of this compound Nanoparticles
| Formulation Code | This compound (% w/w of lipid phase) | Particle Size (nm) (Z-average) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F1 | 0 | 150 ± 5 | 0.21 ± 0.02 | -25.3 ± 1.5 | 85.2 ± 3.1 |
| F2 | 5 | 165 ± 7 | 0.25 ± 0.03 | -22.1 ± 1.8 | 88.7 ± 2.5 |
| F3 | 10 | 180 ± 6 | 0.28 ± 0.02 | -19.8 ± 2.1 | 91.5 ± 2.8 |
| F4 | 20 | 210 ± 9 | 0.35 ± 0.04 | -15.4 ± 1.9 | 82.1 ± 3.5 |
Data are presented as mean ± standard deviation (n=3).
Visualizations
Signaling Pathway
Lipid nanoparticles can induce an inflammatory response, which is a critical consideration in their design for in vivo applications.[9][10] The ionizable lipids within LNPs are often implicated in activating inflammatory pathways.[11] This can occur through the disruption of endosomal membranes, leading to the activation of pattern-recognition receptors.[9]
Experimental Workflow
The following diagram illustrates the logical flow of experiments for the development and evaluation of this compound-containing nanoparticles.
Conclusion
This compound holds promise as a novel excipient in lipid nanoparticle formulations. Its incorporation may offer advantages in modulating drug loading and release. The provided protocols and application notes serve as a starting point for researchers to explore its potential. Further studies are warranted to fully elucidate its role and optimize its use in various drug delivery systems. Careful characterization and evaluation, as outlined in the experimental workflows, will be crucial for the successful development of stable and effective nanoparticle formulations containing this compound.
References
- 1. This compound | C15H30O3 | CID 80571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [flavscents.com]
- 3. mdpi.com [mdpi.com]
- 4. Lipid Nanoparticle Technology for Delivering Biologically Active Fatty Acids and Monoglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of different fatty acid esters formulated into Precirol ATO-Based lipid nanoparticles as vehicles for topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. nanopartikel.info [nanopartikel.info]
- 8. m.youtube.com [m.youtube.com]
- 9. biorxiv.org [biorxiv.org]
- 10. news-medical.net [news-medical.net]
- 11. Pro-inflammatory concerns with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methoxyethyl Laurate as an Emollient in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyethyl laurate is an ester that functions as an emollient in cosmetic formulations, contributing to skin softness, smoothness, and plasticity.[1][2] As a member of the emollient ester category, it helps to form a semi-occlusive film on the skin, which aids in moisturizing and can reduce the sensation of itching associated with dry skin.[1][2] The selection of an emollient like this compound in a cosmetic formulation is influenced by several factors including its chemical structure, polarity, molecular weight, and spreading attributes.[1][2] Emollients are a major component of the oil phase in emulsions, typically used at concentrations ranging from 3% to 20% w/w.[1][2] This document provides an overview of the application of this compound in cosmetics, including its physicochemical properties, protocols for performance evaluation, and safety considerations.
Physicochemical Properties
The efficacy and sensory profile of an emollient are largely determined by its physicochemical characteristics. While specific data for this compound is not extensively available in the public domain, the following table outlines key parameters for evaluating emollient esters, with representative data for similar compounds.
| Property | Test Method | Representative Value Range for Emollient Esters | Significance in Formulation |
| Molecular Weight | Calculation | 200 - 500 g/mol | Influences viscosity, skin feel, and penetration. Lower MW esters tend to have a lighter feel.[3] |
| Viscosity | Rotational Viscometer | 5 - 100 mPa·s at 25°C | Affects the texture and spreadability of the final product. |
| Spreading Value | Spreading on a solid substrate | 500 - 1500 mm²/10 min | Indicates how easily the emollient spreads on the skin. Higher values suggest a lighter, more elegant feel. |
| Surface Tension | Pendant Drop Method | 25 - 35 mN/m | Lower surface tension generally correlates with better spreadability.[1] |
| Polarity | Dielectric Constant Measurement | 2 - 10 | Important for the solubilization of other cosmetic ingredients, such as UV filters.[3] |
| Refractive Index | Refractometer | 1.43 - 1.47 at 25°C | Correlates with the shine and gloss imparted to the skin and hair.[3] |
Experimental Protocols for Efficacy Evaluation
To substantiate claims of moisturization and improved skin feel, a series of in-vitro and in-vivo tests are recommended.
In-Vivo Skin Hydration and Barrier Function Assessment
This protocol assesses the short-term and long-term moisturizing effects of a cosmetic formulation containing this compound.
Objective: To measure the changes in skin surface hydration and transepidermal water loss (TEWL) after application of a test formulation.
Subjects: A panel of healthy adult volunteers with self-perceived dry skin on their forearms or lower legs.[4]
Materials:
-
Test formulation (e.g., O/W cream with 5% this compound)
-
Placebo formulation (without the active emollient)
-
Corneometer® for skin hydration measurement
-
Tewameter® for TEWL measurement
-
Controlled environment chamber (23°C, 45% RH)[5]
Procedure:
-
Acclimatization: Subjects acclimatize in a controlled environment for at least 30 minutes before measurements.
-
Baseline Measurement: Baseline skin hydration and TEWL are measured on designated test areas on the forearms.
-
Product Application: A standardized amount of the test and placebo formulations are applied to their respective test areas. An untreated area serves as a control.
-
Post-Application Measurements: Skin hydration and TEWL are measured at predefined time points (e.g., 1, 2, 4, 6, and 8 hours) after a single application. For long-term effects, the product is applied twice daily for a period of 7 to 14 days, with measurements taken at baseline and on specified days of the study.[6]
Data Analysis: Statistical analysis is performed to compare the changes in skin hydration and TEWL from baseline for the test, placebo, and control sites.
Sensory Evaluation Protocol
This protocol is designed to characterize the sensory attributes of a formulation containing this compound using a trained sensory panel.[7][8]
Objective: To create a sensory profile of the test formulation based on key tactile and visual attributes.
Panelists: A panel of trained sensory assessors with experience in evaluating cosmetic products.[5]
Procedure:
-
Product Application: A standardized amount of the test product is applied to the panelists' forearms.
-
Attribute Evaluation: Panelists evaluate a series of predefined sensory attributes at different time points (e.g., during application, after 1 minute, and after 5 minutes).
-
Scoring: Each attribute is scored on a labeled magnitude scale (e.g., 0-10).
-
Data Presentation: The mean scores for each attribute are calculated and can be visualized using a spider plot for easy comparison with other formulations.[7]
Sensory Attributes:
-
Pick-up: Ease of removing the product from the container.
-
Spreadability: Ease of spreading the product on the skin.
-
Absorbency: Rate at which the product is absorbed into the skin.
-
Greasiness: Sensation of oiliness on the skin after application.
-
Tackiness: Stickiness or tackiness of the skin after application.
-
Smoothness: Sensation of smoothness of the skin after application.[5]
-
Gloss: Visual shininess of the skin after application.
Visualization of Experimental Workflow and Functional Relationships
Caption: Experimental workflow for evaluating a new emollient.
Caption: Chemical properties to functional benefits of an emollient ester.
Safety and Regulatory Considerations
Before a new cosmetic ingredient is brought to market, its safety profile must be established.[9] This involves a thorough evaluation of its potential for skin irritation, sensitization, and other toxicological endpoints.[10] For emollient esters, the Cosmetic Ingredient Review (CIR) Expert Panel often assesses safety based on data from the parent alcohols and fatty acids.
Key Safety Assessments:
-
Skin Irritation: Typically evaluated using in-vitro reconstructed human epidermis models or in-vivo patch testing on human volunteers.[11]
-
Skin Sensitization: Assessed through a battery of in-vitro tests that cover the key events in the adverse outcome pathway for skin sensitization.[9]
-
Phototoxicity and Photo-allergy: Important for ingredients used in leave-on products that are exposed to UV radiation.
-
Mutagenicity: Generally assessed using in-vitro bacterial reverse mutation assays (Ames test).
It is the responsibility of the cosmetic product manufacturer to ensure that the final product is safe for consumers under normal conditions of use.[10]
Conclusion
This compound, as an emollient ester, can be a valuable ingredient in a wide range of cosmetic products, from daily moisturizers to color cosmetics. Its primary functions are to improve skin feel, enhance moisturization, and act as a carrier for other active ingredients.[3] A thorough understanding of its physicochemical properties, coupled with rigorous efficacy and safety testing, is crucial for successful formulation development. The protocols and frameworks outlined in these application notes provide a comprehensive approach to characterizing and utilizing this compound or similar emollients in cosmetic science.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. ulprospector.com [ulprospector.com]
- 4. Moisturizing test | MedPath [trial.medpath.com]
- 5. hci.fpark.tmu.ac.jp [hci.fpark.tmu.ac.jp]
- 6. The effect of 3 moisturisers on skin surface hydration: Electrical conductance (Skicon-200), capacitance (Corneometer CM420), and transepidermal water loss (TEWL). | Semantic Scholar [semanticscholar.org]
- 7. Cosmetic sensory testing [cosmeticsbusiness.com]
- 8. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 9. In vitro testing strategy for assessing the skin sensitizing potential of "difficult to test" cosmetic ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ec.europa.eu [ec.europa.eu]
- 11. In vivo studies of substances used in the cosmetic industry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Methoxyethyl Laurate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Methoxyethyl laurate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of this compound?
A1: The most common impurities are typically the unreacted starting materials and any catalysts used in the synthesis. Side products from competing reactions may also be present.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for determining the purity of this compound.[1][2] HPLC can separate non-volatile impurities, while GC-MS is excellent for identifying volatile and semi-volatile compounds.
Q3: What are the primary methods for purifying this compound?
A3: The primary methods for purifying this compound are vacuum distillation and column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.
Q4: Can I use extraction to purify this compound?
A4: A liquid-liquid extraction can be a useful first step to remove water-soluble impurities, such as certain catalysts or salts. However, it is generally not sufficient on its own to achieve high purity and is typically followed by distillation or chromatography.
Troubleshooting Guides
Issue 1: The purified product has a low yield.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Before purification, ensure the synthesis reaction has gone to completion using an appropriate analytical method like TLC, GC, or HPLC. |
| Product Loss During Extraction | Minimize the number of extraction and washing steps. Ensure the pH of the aqueous phase is optimized to prevent hydrolysis of the ester. |
| Product Loss During Distillation | Ensure the vacuum is stable and the collection flasks are properly cooled. Check for any leaks in the distillation apparatus. |
| Improper Column Chromatography Conditions | Optimize the solvent system for column chromatography to ensure the product elutes effectively and is well-separated from impurities. |
Issue 2: Analytical results (GC-MS/HPLC) show the presence of starting materials.
| Possible Cause | Troubleshooting Step |
| Inefficient Purification | If using distillation, consider redistilling the product, potentially using a fractional distillation column for better separation. For column chromatography, try a shallower solvent gradient or a different stationary phase. |
| Co-elution of Impurities | Modify the analytical method to improve separation. For HPLC, adjust the mobile phase composition or change the column.[1] For GC-MS, modify the temperature program.[2] |
| Hydrolysis of the Ester | Ensure all solvents and reagents used during workup and purification are anhydrous to prevent the hydrolysis of this compound back to lauric acid and 2-methoxyethanol. |
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity | Typical Analytical Method for Detection | Potential Removal Method |
| Lauric Acid | GC-MS, HPLC | Column Chromatography, Distillation |
| 2-Methoxyethanol | GC-MS | Distillation, Extraction |
| Water | Karl Fischer Titration | Drying over anhydrous salts (e.g., MgSO₄), Distillation |
| Catalyst (e.g., acid or base) | pH measurement, IC | Aqueous wash/Extraction |
Table 2: Example Analytical Method Parameters
| Parameter | HPLC | GC-MS |
| Column | C18 Reverse-Phase (5µm, 150 mm x 4.6 mm)[3] | HP-5MS (or equivalent) (30 m x 0.25 mm, 0.25 µm film)[2] |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient[1] | Helium |
| Detector | UV or MS | Mass Spectrometer |
| Injection Volume | 1-20 µL | 1-2 µL (splitless or split injection)[2] |
| Oven Temperature Program | Isothermal or Gradient | Example: 80°C hold for 2 min, ramp to 280°C at 20°C/min, hold for 10 min[2] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for separating this compound from non-volatile impurities or those with significantly different boiling points.
-
Setup : Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Drying : If the crude product contains water, dry it with an anhydrous salt like magnesium sulfate, and then filter.
-
Distillation :
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask.
-
Collect the fraction corresponding to the boiling point of this compound at the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
-
Analysis : Analyze the collected fractions for purity using GC-MS or HPLC.
Protocol 2: Purification by Column Chromatography
This method is effective for separating impurities with similar boiling points to the product.
-
Stationary Phase : Pack a glass column with silica gel.
-
Mobile Phase : Prepare a solvent system, for example, a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC).
-
Loading the Sample :
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution :
-
Begin eluting the sample through the column with the mobile phase.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis :
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal : Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Final Analysis : Confirm the purity of the final product using GC-MS or HPLC.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
Technical Support Center: 2-Methoxyethyl Laurate Formulations
This guide provides troubleshooting advice and frequently asked questions regarding the stability of formulations containing 2-Methoxyethyl laurate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound formulations?
A1: The primary stability concerns for this compound, an ester-containing compound, are categorized into chemical and physical instability.
-
Chemical Instability: The main degradation pathway is the hydrolysis of the ester bond, which is often catalyzed by acidic or basic conditions. This process breaks down this compound into lauric acid and 2-methoxyethanol. Oxidation is another potential, though typically slower, degradation route.
-
Physical Instability: In multi-component systems, particularly emulsions or suspensions, issues such as phase separation, precipitation of ingredients, changes in viscosity, or the formulation turning cloudy can occur over time.
Q2: My aqueous-based formulation with this compound has become hazy and the pH has dropped. What is the likely cause?
A2: This is a classic sign of ester hydrolysis. The ester bond in this compound is susceptible to breaking in the presence of water, a process that can be accelerated by high temperatures or pH extremes. The hydrolysis releases lauric acid, which is a fatty acid with low water solubility. This liberated lauric acid can cause the formulation to appear hazy or cloudy. The acidic nature of the lauric acid byproduct will also lead to a decrease in the overall pH of the formulation.[1]
Q3: How can I prevent hydrolysis in my this compound formulation?
A3: To minimize hydrolysis, consider the following strategies:
-
pH Control: Buffer the formulation to a pH range where the ester is most stable, typically between pH 4 and 6. Avoid highly acidic or alkaline conditions.
-
Temperature Management: Store the formulation at controlled room temperature or under refrigeration, as elevated temperatures accelerate the rate of hydrolysis.
-
Reduce Water Activity: If feasible for your application, consider reducing the amount of free water in the formulation by incorporating co-solvents or increasing the concentration of other solutes.
Q4: Are there any known excipient incompatibilities with this compound?
A4: Direct compatibility data is limited; however, based on its chemical structure, potential incompatibilities include:
-
Strong Acids and Bases: These will catalyze hydrolytic degradation.
-
Strong Oxidizing Agents: These could potentially lead to oxidative degradation of the molecule.
-
Certain Emulsifiers: The choice of emulsifier is critical. An improper emulsifier can lead to physical instability, such as phase separation over time.[2] It is crucial to perform compatibility studies with all formulation excipients.
Troubleshooting Guides
Issue 1: Phase Separation or Cloudiness in Liquid Formulations
| Symptom | Potential Cause | Troubleshooting Steps |
| Formulation appears cloudy or hazy after storage. | Hydrolysis leading to the precipitation of free lauric acid.[1] | 1. Measure the pH of the formulation; a drop indicates acid formation. 2. Confirm degradation using an analytical method like HPLC. 3. Solution: Re-formulate with a buffer system to maintain a stable pH (e.g., citrate or acetate buffer). |
| Oily droplets or a separate layer appears. | Emulsion instability or coalescence. | 1. Evaluate the HLB (Hydrophile-Lipophile Balance) of your emulsifier system. 2. Increase the concentration or experiment with a different emulsifier. 3. Improve homogenization during the manufacturing process. |
| Solid particles or crystals are visible. | Precipitation of this compound or another excipient due to temperature changes or supersaturation. | 1. Check the solubility of all components at the storage temperature. 2. Consider adding a co-solvent to improve solubility. 3. Store at a consistent, controlled temperature. |
Issue 2: Unexpected Change in Potency or Analyte Concentration
| Symptom | Potential Cause | Troubleshooting Steps |
| HPLC analysis shows a decrease in the this compound peak area over time. | Chemical degradation, most likely hydrolysis. | 1. Look for the appearance of new peaks in the chromatogram, corresponding to degradation products (e.g., lauric acid). 2. Perform a forced degradation study (see protocol below) to confirm degradation pathways. 3. Solution: Implement preventative measures against hydrolysis (pH control, temperature control). |
| Assay results are inconsistent or show high variability. | Analytical method is not stability-indicating or is unreliable. | 1. Validate your analytical method according to ICH Q2(R1) guidelines.[3] 2. Ensure the method can separate the intact drug from its degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To identify the likely degradation pathways and to test if the analytical method is stability-indicating.
Methodology:
-
Preparation: Prepare five separate solutions of the this compound formulation.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 48 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 48 hours.
-
Thermal Stress: Heat at 70°C for 7 days in the absence of light.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Control: Store one solution under recommended storage conditions (e.g., 25°C/60% RH).
-
Analysis: Analyze all samples at predetermined time points (e.g., 0, 12, 24, 48 hours) using a validated HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak and the appearance of new peaks. This helps to identify the degradation products and validate the analytical method's ability to separate them from the parent compound.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and monitor its degradation products.
| Parameter | Description |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: This is a representative method. The specific gradient and conditions must be optimized and validated for your specific formulation.[4][5]
Visual Guides
Troubleshooting Workflow for Formulation Instability
Caption: Troubleshooting workflow for identifying formulation stability issues.
Hydrolytic Degradation Pathway
Caption: The primary chemical degradation pathway for this compound.
References
- 1. Degradation Mechanisms of Polysorbate 20 Differentiated by 18O-labeling and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eurachem.org [eurachem.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analytical Methods to Determine the Stability of Biopharmaceutical Products [ouci.dntb.gov.ua]
Technical Support Center: Improving the Solubility of 2-Methoxyethyl Laurate
Welcome to the technical support center for 2-Methoxyethyl Laurate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as 2-methoxyethyl dodecanoate, is an ester with the chemical formula C15H30O3. Due to its long dodecanoate (laurate) carbon chain, it is a lipophilic and poorly water-soluble compound. Its estimated aqueous solubility is approximately 1.119 mg/L at 25°C.[1] This low aqueous solubility can present significant challenges in various experimental and formulation contexts, particularly in drug delivery systems where bioavailability is critical.
Q2: In which organic solvents is this compound soluble?
A2: While specific quantitative data for this compound is limited, we can infer its solubility from structurally similar long-chain fatty acid esters like ethyl laurate and methyl laurate. Generally, it is expected to be soluble in a range of organic solvents. The principle of "like dissolves like" suggests good solubility in nonpolar and moderately polar organic solvents.
Q3: How can I improve the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the aqueous solubility and dispersibility of this compound. These methods primarily involve the use of co-solvents, surfactants, or creating emulsified systems. The choice of method will depend on the specific requirements of your experiment, such as desired concentration, stability, and biocompatibility.
Q4: What are co-solvents and which ones are effective for this compound?
A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[2] For a lipophilic ester like this compound, common and effective co-solvents include ethanol, isopropanol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[3][4]
Q5: How do surfactants help in solubilizing this compound?
A5: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds like this compound, effectively dispersing them in the aqueous phase.[5] Non-ionic surfactants such as polysorbates (e.g., Tween® 80) and sucrose esters are commonly used for this purpose in pharmaceutical formulations due to their low toxicity and high emulsifying capacity.[6][7]
Troubleshooting Guide
Issue: My this compound is not dissolving in my chosen solvent.
-
Possible Cause: The solvent may be too polar or non-polar for this compound.
-
Solution:
-
Consult the solubility data table below to select a more appropriate solvent.
-
If using an aqueous system, consider adding a co-solvent or surfactant as detailed in the experimental protocols.
-
Gentle heating and agitation can also aid dissolution, but be mindful of the compound's stability at elevated temperatures.
-
Issue: After initial dissolution, my solution has become cloudy or has formed a precipitate.
-
Possible Cause: This could be due to a change in temperature, solvent evaporation, or exceeding the solubility limit. In aqueous systems with surfactants, this could indicate that the temperature is near the surfactant's cloud point, causing phase separation.[8][9]
-
Solution:
-
Ensure the solution is stored at a constant temperature.
-
If using a volatile solvent, keep the container tightly sealed.
-
If a precipitate has formed, try gently warming the solution while stirring. If it redissolves, the initial concentration may have been too high for the storage temperature.
-
When using non-ionic surfactants, ensure the working temperature is below the cloud point of the surfactant in your specific formulation.
-
Issue: I'm trying to form an emulsion, but it separates quickly.
-
Possible Cause: The type or concentration of the surfactant may not be optimal, or the energy input during emulsification may be insufficient. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is a critical factor. For oil-in-water (o/w) emulsions, a higher HLB value (typically 8-18) is required.[5][10]
-
Solution:
-
Experiment with different surfactants, or a blend of surfactants, to achieve the required HLB for emulsifying this compound.
-
Increase the surfactant concentration.
-
Employ higher energy homogenization techniques, such as sonication or high-shear mixing, as described in the protocols below.
-
Quantitative Data
Table 1: Estimated Solubility of this compound in Various Solvents at 25°C
| Solvent | Predicted Solubility | Rationale/Reference |
| Water | Very Low (~1.119 mg/L) | [1] |
| Ethanol | Soluble | Based on data for similar long-chain fatty acids and their esters.[11] |
| Isopropanol | Soluble | Generally a good solvent for esters. |
| Acetone | Soluble | Common solvent for many organic compounds. |
| Ethyl Acetate | Soluble | "Like dissolves like" principle for esters. |
| Hexane | Soluble | Good solvent for nonpolar, lipophilic compounds. |
| Toluene | Soluble | Good solvent for nonpolar, lipophilic compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of substances.[12] |
| Polyethylene Glycol (PEG 400) | Soluble | Often used as a co-solvent for lipophilic drugs. |
Note: The qualitative descriptors are based on general chemical principles and data for analogous compounds. It is recommended to perform small-scale solubility tests for your specific application.
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
This protocol describes the preparation of an aqueous solution of this compound using ethanol as a co-solvent.
Materials:
-
This compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Methodology:
-
Accurately weigh the desired amount of this compound.
-
In a separate container, dissolve the weighed this compound in a minimal amount of ethanol. Stir until fully dissolved.
-
Slowly add the ethanolic solution of this compound to the desired volume of deionized water while continuously stirring.
-
Continue stirring for at least 15-30 minutes to ensure a homogenous solution.
-
Observe the solution for any signs of precipitation or cloudiness. If observed, the concentration may be too high for the chosen ethanol-water ratio.
Protocol 2: Preparation of an Oil-in-Water Emulsion using a Surfactant
This protocol details the formation of a stable oil-in-water emulsion of this compound using Polysorbate 80 (Tween® 80).
Materials:
-
This compound (Oil Phase)
-
Polysorbate 80 (Tween® 80)
-
Deionized water (Aqueous Phase)
-
High-shear homogenizer or sonicator
-
Beakers and graduated cylinders
Methodology:
-
Prepare the aqueous phase by adding the desired amount of Polysorbate 80 to deionized water. Stir until the surfactant is fully dispersed.
-
Gently heat both the oil phase (this compound) and the aqueous phase to approximately 60-70°C. This helps to lower the viscosity and improve mixing.
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer or sonicator.
-
Continue homogenization for 5-10 minutes, or until a stable, milky-white emulsion is formed.
-
Allow the emulsion to cool to room temperature while stirring gently.
-
Store the emulsion in a sealed container.
Visualizations
Caption: Troubleshooting workflow for solubility issues with this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Nonionic Microemulsions as Solubilizers of Hydrophobic Drugs: Solubilization of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polysorbates 20 and 80 used in the formulation of protein biotherapeutics: structure and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. US4212760A - Solubilized alkaline, aqueous solutions of nonionic surfactants - Google Patents [patents.google.com]
- 11. shodex.com [shodex.com]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-Methoxyethyl Laurate Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2-Methoxyethyl laurate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer: Direct experimental data on the polymerization of this compound is limited in publicly available literature. The guidance provided here is based on established principles of long-chain alkyl methacrylate polymerization, particularly lauryl methacrylate, and should be adapted as a starting point for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in polymerizing long-chain methacrylates like this compound?
A1: The primary challenges often stem from the hydrophobic nature of the long alkyl chain, which can influence monomer solubility, radical accessibility, and polymerization kinetics. Specific issues can include:
-
Slow or Inhibited Polymerization: The bulky side chain can sterically hinder the approach of radicals to the double bond.
-
Low Monomer Conversion: Incomplete reaction leading to low yields of the desired polymer.
-
Poor Control Over Molecular Weight and Polydispersity: Difficulty in achieving a narrow molecular weight distribution (low PDI), which is crucial for many applications.
-
Solubility Issues: The monomer and resulting polymer may have limited solubility in common polymerization media.
Q2: Which polymerization techniques are suitable for this compound?
A2: Several controlled radical polymerization techniques are well-suited for monomers like this compound, offering good control over the polymer architecture. These include:
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: This is a highly versatile method for synthesizing polymers with predetermined molecular weights and narrow distributions.[1][2][3][4][5]
-
Atom Transfer Radical Polymerization (ATRP): Another powerful technique for controlled radical polymerization.
-
Solution Polymerization: A conventional free radical polymerization method that can be effective, though control over polymer characteristics might be less precise.[2]
-
Emulsion Polymerization: This technique can be challenging for highly hydrophobic monomers like lauryl methacrylate due to long induction periods and potential issues with radical entry into monomer droplets.[6]
Q3: What are typical solvents and initiators used for the polymerization of similar long-chain methacrylates?
A3: The choice of solvent and initiator is critical for successful polymerization.
-
Solvents: Non-polar and moderately polar aprotic solvents are often used. Examples include toluene, n-heptane, mineral oil, and ethanol-water mixtures.[1][2][3][7] The solvent should be chosen to ensure the solubility of the monomer, the growing polymer chains, and the catalyst/initiator system.
-
Initiators: Common thermal initiators include azobisisobutyronitrile (AIBN) and lauroyl peroxide (LPO). For RAFT polymerization, a suitable RAFT agent is also required.
Q4: How can I monitor the progress of the polymerization reaction?
A4: Monomer conversion can be monitored using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the vinyl proton signals of the monomer relative to a stable internal standard.[1][5]
-
Gas Chromatography (GC): GC can be used to quantify the remaining monomer concentration in the reaction mixture.
-
Gravimetry: The reaction can be quenched at different time points, and the polymer precipitated and weighed to determine the conversion.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or very slow polymerization | 1. Inhibitor in monomer: Commercial monomers often contain inhibitors to prevent premature polymerization during storage. 2. Low initiator concentration or inefficient initiator: The amount of initiator may be insufficient, or it may not be decomposing effectively at the reaction temperature. 3. Presence of oxygen: Oxygen can act as a radical scavenger and inhibit polymerization. 4. Low reaction temperature: The temperature may not be high enough for efficient initiator decomposition. | 1. Remove inhibitor: Pass the monomer through a column of basic alumina or use a commercial inhibitor removal system. 2. Increase initiator concentration: Gradually increase the amount of initiator. Ensure the chosen initiator has an appropriate half-life at the reaction temperature. 3. Deoxygenate the reaction mixture: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) before and during the polymerization. 4. Increase reaction temperature: Raise the temperature to a level suitable for the chosen initiator. For example, AIBN is commonly used at 60-80°C. |
| Low polymer yield | 1. Premature termination: Chain-terminating impurities may be present. 2. Short reaction time: The polymerization may not have been allowed to proceed to completion. 3. Suboptimal monomer/initiator ratio: An incorrect ratio can lead to inefficient initiation or early termination. | 1. Purify monomer and solvent: Ensure all reagents are free from impurities. 2. Increase reaction time: Monitor the reaction over a longer period to ensure it has reached a plateau. 3. Optimize monomer/initiator ratio: Systematically vary the ratio to find the optimal conditions. |
| High polydispersity (PDI > 1.5) | 1. Chain transfer reactions: Transfer of the radical to the solvent, monomer, or polymer can broaden the molecular weight distribution. 2. Slow initiation relative to propagation: If initiation is slow, new chains are formed throughout the reaction, leading to a broad distribution of chain lengths. 3. Gel effect (Trommsdorff effect): At high conversions, increased viscosity can slow down termination reactions, leading to a rapid increase in polymerization rate and broadening of the PDI. | 1. Choose an appropriate solvent: Select a solvent with a low chain transfer constant. 2. Use a more efficient initiator: Select an initiator that decomposes rapidly at the reaction temperature. For controlled polymerization, ensure the RAFT agent or ATRP catalyst is appropriate for the monomer. 3. Conduct the polymerization at a lower monomer concentration: This can help to mitigate the gel effect. |
| Insoluble polymer or gel formation | 1. Cross-linking impurities: The monomer may contain difunctional impurities. 2. High monomer conversion in bulk polymerization: The gel effect can lead to uncontrolled polymerization and cross-linking. 3. Inappropriate solvent: The polymer may not be soluble in the chosen reaction medium. | 1. Purify the monomer. 2. Stop the reaction at a lower conversion or conduct the polymerization in solution. 3. Select a better solvent for both the monomer and the polymer. |
Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization of a Long-Chain Alkyl Methacrylate (Adapted for this compound)
This protocol is a general guideline and should be optimized for your specific experimental goals.
Materials:
-
This compound (inhibitor removed)
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Monomer Purification: Remove the inhibitor from this compound by passing it through a short column of basic alumina.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the this compound, RAFT agent, and AIBN.
-
Solvent Addition: Add the anhydrous solvent to the flask. The solids content is typically in the range of 10-50% (w/w).
-
Deoxygenation: Seal the flask with a rubber septum and deoxygenate the mixture by purging with an inert gas for at least 30 minutes while stirring.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).
-
Monitoring: Take aliquots at regular intervals via a degassed syringe to monitor monomer conversion by ¹H NMR or GC.
-
Termination: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent (e.g., cold methanol). Filter and dry the polymer under vacuum.
-
Characterization: Characterize the polymer's molecular weight and polydispersity using Gel Permeation Chromatography (GPC).
| Parameter | Typical Range | Reference Example (Lauryl Methacrylate) |
| Monomer:RAFT Agent:Initiator Ratio | 100:1:0.1 to 500:1:0.2 | [PLMA22]: [MCDP RAFT Agent]: [AIBN] = 22:1:0.2[5] |
| Solvent | Toluene, n-Heptane, Mineral Oil | Toluene[2][5] |
| Temperature | 60 - 90 °C | 70 - 90 °C[2][3] |
| Reaction Time | 2 - 24 hours | >97% conversion within 16 hours[2] |
| Typical PDI | < 1.4 | ≤ 1.40[1] |
Visualizations
Caption: Troubleshooting workflow for this compound polymerization.
Caption: General scheme for free radical polymerization.
References
- 1. RAFT dispersion polymerisation of lauryl methacrylate in ethanol–water binary mixtures: synthesis of diblock copolymer vesicles with deformable membranes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. RAFT polymerization and associated reactivity ratios of methacrylate-functionalized mixed bio-oil constituents - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00291E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 2-Methoxyethyl Dodecanoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methoxyethyl dodecanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-methoxyethyl dodecanoate, which is typically achieved through the Fischer esterification of dodecanoic acid and 2-methoxyethanol.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | 1. Incomplete Reaction: The Fischer esterification is a reversible reaction and may not have reached completion.[1][2][3] | 1a. Increase Reaction Time: Extend the reflux time to allow the equilibrium to shift further towards the product. 1b. Use Excess Reactant: Employ a large excess of one reactant, typically the less expensive one (2-methoxyethanol), to drive the reaction forward according to Le Chatelier's Principle.[1][3] 1c. Ineffective Water Removal: Water is a byproduct, and its presence will inhibit the forward reaction.[3][4][5] Use a Dean-Stark apparatus or drying agents like molecular sieves to remove water as it forms.[4][5] |
| 2. Catalyst Inactivity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient amount.[2][3] | 2a. Use Fresh Catalyst: Ensure the acid catalyst is fresh and anhydrous. 2b. Optimize Catalyst Loading: Experiment with slightly increasing the catalyst concentration. | |
| Product Contaminated with Starting Material | 1. Incomplete Reaction: As above, the reaction has not gone to completion. | See "Low or No Product Yield," Action 1. |
| 2. Inefficient Purification: The purification method (e.g., distillation, chromatography) may not be adequate to separate the product from the unreacted starting materials. | 2a. Optimize Distillation: Ensure the distillation setup has sufficient theoretical plates to separate components with close boiling points. 2b. Adjust Chromatography Conditions: Modify the stationary and/or mobile phase to improve the separation of the ester from the carboxylic acid and alcohol. | |
| Presence of Water in the Final Product | 1. Incomplete Drying: The work-up and purification steps may not have effectively removed all water. | 1a. Thorough Washing and Drying: During the work-up, wash the organic layer with brine to remove the bulk of the water, and then dry thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate). 1b. Azeotropic Removal: If using a solvent like toluene for the reaction, ensure all water has been azeotropically removed. |
| Formation of an Unknown Byproduct | 1. Ether Formation: Under strong acidic conditions and elevated temperatures, 2-methoxyethanol can undergo self-condensation to form 1,2-dimethoxyethane. | 1a. Control Reaction Temperature: Avoid excessively high reaction temperatures. 1b. Use Milder Catalyst: Consider using a milder acid catalyst. |
| 2. Contaminated Starting Materials: Impurities in the dodecanoic acid or 2-methoxyethanol could lead to the formation of other esters or byproducts. | 2a. Verify Starting Material Purity: Use analytical techniques (e.g., NMR, GC-MS) to confirm the purity of the starting materials before use. | |
| 3. Degradation/Charring: Prolonged heating at high temperatures or with a very strong acid catalyst can cause decomposition of the organic molecules. | 3a. Optimize Reaction Time and Temperature: Avoid unnecessarily long reaction times and excessive heat. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-methoxyethyl dodecanoate?
A1: The most common and direct method is the Fischer-Speier esterification.[2] This reaction involves heating dodecanoic acid with 2-methoxyethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2][3]
Q2: Why is my reaction not going to completion?
A2: Fischer esterification is an equilibrium-controlled reaction.[1][3][5] To drive the reaction towards the product, you can use a large excess of one of the reactants (usually the alcohol) or remove the water that is formed during the reaction, for instance, by using a Dean-Stark apparatus.[1][3][4][5]
Q3: What are the key side reactions to be aware of?
A3: The primary "side reaction" is the reverse reaction, hydrolysis, where the ester reacts with water to revert to the starting materials.[3] Another potential, though less common, side reaction is the acid-catalyzed dehydration of 2-methoxyethanol to form an ether. The presence of impurities in the starting materials can also lead to the formation of undesired byproducts.
Q4: How can I purify the final product?
A4: Purification can typically be achieved through several methods. After a standard aqueous work-up to remove the acid catalyst and water-soluble components, the crude product can be purified by fractional distillation under reduced pressure to separate the desired ester from unreacted starting materials and any high-boiling point impurities. Column chromatography can also be an effective purification method.
Q5: What are some suitable catalysts for this reaction?
A5: Commonly used catalysts for Fischer esterification include strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), as well as Lewis acids.[2][3] The choice of catalyst may depend on the scale of the reaction and the sensitivity of the starting materials.
Experimental Protocols
Key Experiment: Synthesis of 2-Methoxyethyl Dodecanoate via Fischer Esterification
Materials:
-
Dodecanoic acid
-
2-Methoxyethanol (in excess, e.g., 3-5 equivalents)
-
Concentrated sulfuric acid (catalytic amount, e.g., 1-2 mol%)
-
Toluene (optional, as a solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Combine dodecanoic acid, 2-methoxyethanol, and toluene (if used) in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene).
-
Slowly add the catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, continue to reflux until no more water is collected. If not, reflux for a predetermined time (e.g., 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-methoxyethyl dodecanoate.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Degradation Pathways of 2-Methoxyethyl Laurate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the study of 2-Methoxyethyl laurate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
A1: The primary degradation pathway for this compound is hydrolysis of the ester bond. This reaction breaks the molecule into its two constituent parts: lauric acid and 2-methoxyethanol.[1][2][3] This hydrolysis can occur via two main routes:
-
Chemical Hydrolysis: This can be catalyzed by either an acid or a base.
-
Acid-catalyzed hydrolysis is a reversible reaction that reaches equilibrium. To drive the reaction to completion, an excess of water is typically used.[1][2][3]
-
Base-catalyzed hydrolysis (saponification) is an irreversible reaction that goes to completion, forming a carboxylate salt of lauric acid and 2-methoxyethanol.[1][2]
-
-
Enzymatic Hydrolysis: This is the most common pathway in biological systems. Enzymes such as lipases and esterases catalyze the hydrolysis of the ester bond.[4] This is a highly specific and efficient process that occurs under mild physiological conditions.
Q2: What happens to the degradation products, lauric acid and 2-methoxyethanol, in a biological system?
A2: Once formed, lauric acid and 2-methoxyethanol are further metabolized through distinct pathways:
-
Lauric Acid Metabolism: As a medium-chain fatty acid, lauric acid is primarily metabolized in the liver through β-oxidation . This process breaks down the fatty acid into acetyl-CoA, which can then enter the citric acid cycle for energy production.
-
2-Methoxyethanol Metabolism: 2-Methoxyethanol is metabolized in the liver by alcohol dehydrogenase to form 2-methoxyacetic acid . This metabolite can then be further processed.
Q3: Which enzymes are responsible for the degradation of this compound?
A3: Lipases (EC 3.1.1.3) and carboxylesterases (EC 3.1.1.1) are the primary classes of enzymes responsible for the hydrolysis of fatty acid esters like this compound. The specific activity and substrate preference can vary depending on the source of the enzyme (e.g., microbial, pancreatic).
Troubleshooting Guides
Enzymatic Hydrolysis Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no enzyme activity | 1. Incorrect pH or temperature: Enzymes have optimal pH and temperature ranges for activity. | 1. Verify the optimal pH and temperature for the specific lipase/esterase being used. Adjust the reaction buffer and incubation temperature accordingly. |
| 2. Enzyme denaturation: Improper storage or handling can lead to loss of enzyme activity. | 2. Ensure the enzyme has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme. | |
| 3. Presence of inhibitors: Components in the reaction mixture (e.g., metal ions, solvents) may inhibit enzyme activity. | 3. Check the literature for known inhibitors of the specific enzyme. Consider purifying the substrate or using a different buffer system. | |
| Inconsistent or variable results | 1. Inaccurate pipetting: Small errors in enzyme or substrate volumes can lead to significant variations. | 1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for multiple reactions to ensure consistency. |
| 2. Substrate insolubility: this compound has low water solubility, which can affect its availability to the enzyme. | 2. Use a co-solvent (e.g., DMSO, ethanol) at a concentration that does not inhibit the enzyme. Alternatively, use a detergent to create an emulsion. | |
| 3. Inadequate mixing: Insufficient agitation can lead to a non-homogenous reaction mixture. | 3. Ensure constant and adequate stirring or shaking during the incubation period. | |
| Reaction stops prematurely | 1. Product inhibition: The accumulation of lauric acid or 2-methoxyethanol may inhibit the enzyme. | 1. Monitor the reaction over time to determine if the rate decreases as product concentration increases. If so, consider removing the products from the reaction mixture if feasible. |
| 2. Enzyme instability: The enzyme may not be stable under the reaction conditions for extended periods. | 2. Perform a time-course experiment to assess enzyme stability. Consider using an immobilized enzyme for increased stability. |
HPLC Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Column overload: Injecting too much sample. | 1. Dilute the sample and re-inject. |
| 2. Inappropriate mobile phase pH: For acidic analytes like lauric acid, the mobile phase pH can affect peak shape. | 2. Adjust the mobile phase pH to be at least 2 pH units below the pKa of lauric acid to ensure it is in its neutral form. | |
| 3. Column contamination or degradation: Buildup of sample matrix or degradation of the stationary phase. | 3. Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Inconsistent retention times | 1. Fluctuations in mobile phase composition: Inaccurate mixing of solvents. | 1. Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC pump. |
| 2. Temperature fluctuations: Changes in column temperature can affect retention times. | 2. Use a column oven to maintain a constant temperature. | |
| 3. Column equilibration: Insufficient time for the column to equilibrate with the mobile phase. | 3. Allow the column to equilibrate for an adequate amount of time before injecting the first sample. | |
| Ghost peaks | 1. Contamination in the injector or mobile phase: Carryover from previous injections or impurities in the solvents. | 1. Run a blank gradient to check for contamination. Clean the injector and use fresh, high-purity mobile phase solvents. |
| 2. Sample degradation in the autosampler: The sample may not be stable at the autosampler temperature. | 2. Set the autosampler to a lower temperature if the analytes are thermally labile. |
Data Presentation
Table 1: Hypothetical Kinetic Parameters for Lipase-Catalyzed Hydrolysis of this compound
| Enzyme Source | Substrate Concentration (mM) | Initial Velocity (µM/min) | Km (mM) | Vmax (µM/min) |
| Candida antarctica Lipase B | 1 | 50 | 5.2 | 250 |
| 2 | 85 | |||
| 5 | 150 | |||
| 10 | 200 | |||
| 20 | 230 | |||
| Porcine Pancreatic Lipase | 1 | 30 | 8.5 | 180 |
| 2 | 52 | |||
| 5 | 95 | |||
| 10 | 130 | |||
| 20 | 160 |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound
Objective: To determine the rate of hydrolysis of this compound catalyzed by a lipase.
Materials:
-
This compound (substrate)
-
Lipase (e.g., from Candida antarctica)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Co-solvent (e.g., DMSO)
-
Microcentrifuge tubes
-
Thermomixer or water bath
-
HPLC system
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable co-solvent (e.g., 100 mM in DMSO).
-
Enzyme Preparation: Prepare a stock solution of the lipase in the phosphate buffer (e.g., 1 mg/mL).
-
Reaction Setup:
-
In a microcentrifuge tube, add the required volume of phosphate buffer.
-
Add the desired volume of the this compound stock solution to achieve the final substrate concentration.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction: Add the enzyme stock solution to the pre-incubated mixture to start the reaction. The final reaction volume should be consistent across all experiments.
-
Incubation: Incubate the reaction mixture at the optimal temperature with constant shaking.
-
Time Points: At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Stop Reaction: Immediately stop the reaction in the aliquot by adding a quenching solution (e.g., an equal volume of ice-cold acetonitrile or by heat inactivation).
-
Sample Preparation for HPLC: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the decrease in this compound and the increase in lauric acid and 2-methoxyethanol over time.
Protocol 2: HPLC Analysis of Degradation Products
Objective: To separate and quantify this compound, lauric acid, and 2-methoxyethanol.
Materials:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Standards of this compound, lauric acid, and 2-methoxyethanol
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Gradient Elution Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Gradient back to 95% A, 5% B
-
20-25 min: Hold at 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
UV detection at 210 nm (for the carboxyl group of lauric acid).
-
ELSD can be used for universal detection of all components.
-
-
Quantification: Create a calibration curve for each analyte using the standards of known concentrations. Use the peak areas from the HPLC chromatograms of the samples to determine the concentration of each component.
Visualizations
Caption: Degradation pathways of this compound.
References
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for 2-Methoxyethyl Laurate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Methoxyethyl laurate.
Experimental Protocols: General Methodologies for Laurate Ester Synthesis
The synthesis of this compound can be achieved through the esterification of lauric acid with 2-methoxyethanol. This process is typically catalyzed by an acid or an enzyme. Below are generalized protocols based on the synthesis of similar laurate esters.
1. Acid-Catalyzed Esterification (Fischer Esterification)
This classic method involves heating the carboxylic acid (lauric acid) and the alcohol (2-methoxyethanol) in the presence of a strong acid catalyst.
-
Materials: Lauric acid, 2-methoxyethanol, concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and a suitable solvent (optional, e.g., toluene).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine lauric acid and an excess of 2-methoxyethanol. The use of excess alcohol helps to shift the reaction equilibrium towards the product side.
-
Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5% of the weight of lauric acid).
-
Heat the reaction mixture to reflux with constant stirring. The reaction temperature will depend on the boiling point of 2-methoxyethanol.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
To drive the reaction to completion, water, a byproduct of the reaction, can be removed using a Dean-Stark apparatus if a solvent like toluene is used.[1]
-
Upon completion, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Isolate the this compound through extraction with an organic solvent, followed by washing with water to remove any remaining salts and alcohol.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and purify the ester by distillation under reduced pressure.
-
2. Enzymatic Esterification
This method utilizes lipases as biocatalysts, offering a greener and more selective alternative to acid catalysis.
-
Materials: Lauric acid, 2-methoxyethanol, immobilized lipase (e.g., Novozym 435 from Candida antarctica), and a suitable solvent (optional, can be solvent-free).
-
Procedure:
-
Combine lauric acid, 2-methoxyethanol, and the immobilized lipase in a reaction vessel.
-
The reaction is typically carried out at a milder temperature (e.g., 40-60°C) with constant shaking or stirring to ensure proper mixing.
-
Water removal is also crucial for high yields in enzymatic reactions and can be achieved by adding molecular sieves to the reaction mixture.[2]
-
Monitor the reaction progress over time.
-
Once the reaction reaches equilibrium or the desired conversion, the immobilized enzyme can be easily filtered off for reuse.
-
The product, this compound, can then be purified from the remaining reactants.
-
Data Presentation: Optimized Reaction Conditions for Laurate Esters
The following table summarizes optimized reaction conditions found in the literature for the synthesis of various laurate esters. This data can serve as a starting point for the optimization of this compound synthesis.
| Laurate Ester | Reactants | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |
| Methyl Laurate | Lauric Acid, Methanol | Ionic Liquid ([Hmim]HSO₄) | 6:1 | 70 | 2 h | 97.41% | [3] |
| Methyl Laurate | Lauric Acid, Methanol | Amberlyst 15 | - | 110 | 5 min | 98% | [4][5] |
| Ethyl Laurate | Lauric Acid, Ethanol | CTAB-DES | - | - | - | - | [6] |
| Isopropyl Laurate | Lauric Acid, Isopropyl Alcohol | Novozym 435 | 15:1 | 60 | 2.5 h | 91% | [2] |
| Hexyl Laurate | Lauric Acid, 1-Hexanol | Lipozyme IM-77 | 1:2 (Acid:Alcohol) | 45 | - | - | [7] |
| 2-Ethylhexyl Laurate | Lauric Acid, 2-Ethylhexanol | Sulfated Zirconia | 1:1 | 170 | - | - | [8] |
Troubleshooting Guides
Issue 1: Low Yield of this compound
-
Question: My esterification reaction is resulting in a very low yield of this compound. What are the possible causes and how can I improve it?
-
Answer: Low yields in esterification are common and can be attributed to several factors:
-
Reversibility of the Reaction: Esterification is an equilibrium reaction. The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the starting materials.
-
Solution: To shift the equilibrium towards the product, you can:
-
Use an excess of one of the reactants, typically the less expensive one (in this case, likely 2-methoxyethanol).
-
Remove water as it is formed. This can be done by using a Dean-Stark apparatus during the reaction or by adding molecular sieves to the reaction mixture, especially in enzymatic reactions.[2]
-
-
-
Insufficient Catalyst Activity: The catalyst may not be active enough or may have degraded.
-
Solution:
-
For acid catalysis, ensure you are using a sufficient concentration of a strong acid like H₂SO₄.
-
For enzymatic catalysis, ensure the lipase is from a reliable source and has been stored correctly. Consider increasing the enzyme loading.
-
-
-
Suboptimal Reaction Temperature: The reaction may not have been heated to a high enough temperature for a sufficient amount of time.
-
Solution: Increase the reaction temperature, but be mindful of the boiling points of your reactants and potential side reactions at higher temperatures.
-
-
Steric Hindrance: While 2-methoxyethanol is a primary alcohol and less likely to cause significant steric hindrance compared to bulkier secondary or tertiary alcohols, the overall reaction conditions might not be optimal.[9]
-
Solution: Ensure adequate mixing and reaction time to overcome any potential steric effects.
-
-
Issue 2: Incomplete Reaction or Stalling
-
Question: The reaction seems to start but then stalls, and I am left with a significant amount of unreacted lauric acid. Why is this happening?
-
Answer: A stalled reaction can be due to the equilibrium being reached prematurely or catalyst deactivation.
-
Equilibrium: As mentioned, the accumulation of water can halt the forward reaction.
-
Solution: Implement water removal techniques as described above.
-
-
Catalyst Deactivation:
-
Acid Catalyst: The acid might be neutralized by impurities in the reactants.
-
Enzyme Catalyst: The enzyme may have denatured due to improper temperature or pH. The presence of certain solvents or high concentrations of reactants can also inhibit enzyme activity.
-
Solution:
-
Use pure reactants.
-
For enzymatic reactions, operate within the optimal temperature and pH range for the specific lipase.
-
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble isolating pure this compound from the reaction mixture.
-
Answer: Purification challenges often arise from the presence of unreacted starting materials and byproducts.
-
Presence of Lauric Acid: Unreacted lauric acid can be difficult to separate from the ester due to similar polarities.
-
Solution: After the reaction, wash the organic phase with a mild aqueous base solution (e.g., sodium bicarbonate or sodium carbonate) to convert the remaining lauric acid into its water-soluble salt, which can then be easily removed in the aqueous layer.
-
-
Presence of 2-Methoxyethanol: The excess alcohol needs to be removed.
-
Solution: Wash the organic phase with water or brine to remove the majority of the alcohol. The remaining traces can be removed during the final distillation step.
-
-
Emulsion Formation: During the workup, an emulsion may form between the organic and aqueous layers.
-
Solution: Adding a saturated salt solution (brine) can help to break the emulsion.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the synthesis of this compound?
A1: The "best" catalyst depends on the desired reaction conditions and scale.
-
Acid catalysts like sulfuric acid are cost-effective and efficient for large-scale production but can lead to side reactions and require neutralization and careful removal.
-
Enzymatic catalysts like immobilized lipases are highly selective, operate under milder conditions (which can prevent degradation of sensitive molecules), are environmentally friendly, and can be reused. However, they are generally more expensive and may have lower reaction rates.
Q2: How can I monitor the progress of the reaction?
A2: Several techniques can be used to monitor the reaction:
-
Thin Layer Chromatography (TLC): This is a simple and quick method to qualitatively observe the disappearance of the starting materials (lauric acid) and the appearance of the product (this compound).
-
Gas Chromatography (GC): GC provides a quantitative measure of the conversion of reactants to products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the reaction by observing the appearance of characteristic peaks for the ester product and the disappearance of reactant peaks.
Q3: Is a solvent necessary for this reaction?
A3: Not always. The reaction can often be run "neat" (without a solvent), especially when using an excess of 2-methoxyethanol, which can also act as a solvent. However, a solvent like toluene can be beneficial, particularly in acid-catalyzed reactions, as it allows for the azeotropic removal of water using a Dean-Stark trap, which drives the reaction to completion.[1]
Q4: What are the safety precautions I should take during this synthesis?
A4:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated acids like sulfuric acid are highly corrosive and should be handled with extreme care.
-
Organic solvents and reactants may be flammable. Avoid open flames and use appropriate heating methods (e.g., a heating mantle with a stirrer).
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. msaeng.journals.ekb.eg [msaeng.journals.ekb.eg]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Sucrose monolaurate production from lauric acid through a two-stage process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111138277A - A kind of method for synthesizing ethyl laurate based on the deep eutectic solvent catalyst of cetyl trimethyl ammonium bromide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High-Shear Mixing-Assisted Esterification of Lauric Acid to Produce Value-Added Products and Intermediaries: Effect of the Alcohol Structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methoxyethyl Laurate Production
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and process chemists working on the scale-up of 2-Methoxyethyl laurate synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up of this compound production via Fischer esterification.
Reaction & Yield Issues
-
Q1: Why is my reaction yield unexpectedly low when scaling up from lab to pilot plant?
-
A1: Low yields upon scale-up are common and can be attributed to several factors. Firstly, the Fischer esterification is an equilibrium-limited reaction.[1][2][3] In larger reactors, inefficient water removal can push the equilibrium back towards the reactants, lowering the conversion rate.[4][5][6] Secondly, mass and heat transfer can become significant limitations.[7] Inadequate mixing can lead to non-homogenous temperature and concentration profiles within the reactor, creating localized areas of low reactivity. Lastly, lab-scale conditions often do not translate directly to larger scales; what works in a flask may be unworkable in a commercial unit due to different surface-area-to-volume ratios affecting heat transfer.[7]
-
-
Q2: The reaction seems to stall and does not reach full conversion. What could be the cause?
-
A2: Reaction stalling is typically due to reaching thermodynamic equilibrium. To drive the reaction forward, one of the products, usually water, must be removed.[4][5] On a large scale, this can be achieved by using a Dean-Stark trap, applying a vacuum, or using a drying agent like molecular sieves.[6] Another strategy is to use an excess of one reactant, typically the less expensive one (2-Methoxyethanol), to shift the equilibrium towards the product side according to Le Chatelier's principle.[4]
-
-
Q3: What are the best catalysts for this esterification, and how do they impact scale-up?
-
A3: The choice of catalyst is critical for process efficiency.
-
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are effective and inexpensive.[8][9] However, their use presents significant scale-up challenges, including reactor corrosion and difficult removal from the product mixture, which often requires neutralization and washing steps that generate large volumes of wastewater.[2][8]
-
Heterogeneous Acid Catalysts: Solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15) or functionalized inorganic materials offer a greener alternative.[10] They are easily separated from the reaction mixture by filtration, minimizing downstream processing and waste.[3] Their primary challenge on a larger scale can be lower activity compared to homogeneous catalysts, potential for deactivation, and higher initial cost.[3]
-
Enzymatic Catalysts: Lipases can be used for highly selective esterification under mild conditions, reducing byproduct formation.[11] However, enzymes can be expensive, may require specific solvent systems, and their stability under industrial conditions can be a concern.[11]
-
-
Product Purity & Purification Issues
-
Q4: My final product has a persistent yellow or brown color. What causes this and how can I remove it?
-
A4: Discoloration is often due to thermal degradation of the reactants or product, or the presence of impurities from side reactions, especially when using strong acid catalysts at high temperatures.[8][12] To mitigate this, consider running the reaction at a lower temperature for a longer duration or switching to a milder catalyst. For purification, treatment with activated carbon can effectively remove color-causing impurities. Subsequent vacuum distillation is crucial for separating the pure ester from non-volatile colored byproducts.[13][14]
-
-
Q5: I'm having trouble removing the acid catalyst after the reaction. What is the best method at scale?
-
A5: For homogeneous catalysts like H₂SO₄, the standard procedure is to quench the reaction and neutralize the acid with a basic solution, such as aqueous sodium carbonate or sodium bicarbonate.[15] This is followed by several water washes to remove the resulting salt and any remaining acid.[15] The main scale-up challenge is the potential for emulsion formation during the washing steps, which can complicate phase separation. Using a brine wash can help break emulsions. For heterogeneous catalysts, the workup is simpler as the catalyst is removed by filtration.
-
-
Q6: How can I efficiently separate the final product from unreacted lauric acid and 2-methoxyethanol?
-
A6: A multi-step purification process is typically required.
-
Neutralization & Washing: After catalyst removal, wash the organic phase with a basic solution (e.g., Na₂CO₃) to convert unreacted lauric acid into its water-soluble sodium salt (sodium laurate), which can then be removed in the aqueous phase.[15]
-
Water Wash: Subsequent washes with water or brine will remove the excess 2-methoxyethanol, which is water-soluble.
-
Vacuum Distillation: The final and most critical step is vacuum distillation. This separates the high-boiling this compound from any remaining volatile impurities and non-volatile byproducts, yielding a product of high purity.[13][14]
-
-
Data Presentation
The following tables summarize typical reaction conditions and catalyst performance for lauric acid esterification, providing a baseline for process development.
Table 1: Comparison of Catalysts for Lauric Acid Esterification
| Catalyst Type | Catalyst Example | Molar Ratio (Alcohol:Acid) | Temp (°C) | Reaction Time (hr) | Conversion (%) | Key Scale-Up Consideration |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 30:1 | 35 | < 2 | >99% | Corrosion; difficult removal; wastewater generation.[16] |
| Heterogeneous Acid | Ferric-Alginate | 16:1 | Reflux | 3 | 99% | Catalyst separation is simple; potential for lower activity. |
| Heterogeneous Acid | Amberlyst 15 | N/A | 110 | < 0.1 | 98% | Excellent for continuous flow; high initial cost.[10] |
| Heterogeneous Acid | ZrOCl₂·8H₂O | 10:1 | N/A | 2 | 97% | Efficient and inexpensive; requires optimization.[17] |
Table 2: Effect of Reactant Molar Ratio on Conversion (Catalyst: ZrOCl₂·8H₂O, Reaction Time: 120 min)
| Molar Ratio (Methanol:Lauric Acid) | Conversion (%) |
| 1:1 | ~65 |
| 3:1 | ~80 |
| 5:1 | ~90 |
| 8:1 | ~95 |
| 10:1 | 97 |
| 12:1 | ~97 |
| Data adapted from studies on methyl laurate synthesis, demonstrating the principle of using excess alcohol to drive conversion.[17] |
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the production of this compound.
Caption: Figure 1: Fischer Esterification of this compound
Caption: Figure 2: Troubleshooting Workflow for Low Yield
Caption: Figure 3: Scale-Up Purification Workflow
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol describes a typical lab-scale synthesis using a homogeneous acid catalyst.
-
Materials:
-
Lauric Acid (C₁₂H₂₄O₂, FW: 200.32 g/mol )
-
2-Methoxyethanol (C₃H₈O₂, FW: 76.09 g/mol )
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Toluene (for Dean-Stark)
-
-
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add lauric acid (e.g., 40.0 g, 0.2 mol).
-
Add 2-Methoxyethanol (e.g., 45.7 g, 0.6 mol, 3 equivalents) and toluene (approx. 100 mL).
-
Carefully add concentrated sulfuric acid (e.g., 1 mL) as the catalyst.
-
Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux using the heating mantle. Water will be collected in the side arm of the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC or GC analysis. Continue reflux until no more water is collected or the reaction reaches completion (typically 4-8 hours).
-
Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Carefully wash the organic layer sequentially with:
-
100 mL of deionized water
-
2 x 100 mL of saturated NaHCO₃ solution (Caution: CO₂ evolution!)
-
100 mL of brine
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.
-
Protocol 2: Pilot-Scale Purification by Vacuum Distillation
This protocol outlines the final purification step for isolating high-purity product at a larger scale.
-
Equipment:
-
Jacketed glass reactor or distillation vessel with bottom outlet valve
-
Short-path distillation head with condenser
-
Fraction cutter or multiple receiving flasks
-
Vacuum pump with a cold trap
-
Heating/cooling circulator for the vessel jacket
-
-
Procedure:
-
Charge the crude, dried this compound (from Protocol 1, post-workup) into the distillation vessel.
-
Ensure all joints are properly sealed with vacuum grease. Connect the vacuum pump through a cold trap to protect the pump from volatile components.
-
Begin stirring and gradually apply vacuum, aiming for a pressure of 1-10 mmHg.
-
Once the vacuum is stable, begin heating the vessel jacket.
-
Fraction 1 (Fore-run): Collect the first low-boiling fraction, which will contain residual solvents and volatile impurities.
-
Fraction 2 (Main Product): As the temperature of the vapor rises and stabilizes, switch to a clean receiving flask to collect the main product fraction of this compound. The boiling point will depend on the vacuum level.
-
Fraction 3 (Tails): As the distillation rate slows or the vapor temperature changes, switch to a final receiver to collect the "tails," which may contain higher-boiling impurities.
-
Stop the heating, and once the pot temperature has cooled significantly, carefully and slowly vent the system to atmospheric pressure with an inert gas like nitrogen.
-
The collected main fraction should be analyzed by GC to confirm purity.[13][18] The non-volatile residue remaining in the distillation vessel should be disposed of as waste.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 8. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 9. Synthesis and application research of 2-Methoxyethyl acrylate_Chemicalbook [chemicalbook.com]
- 10. Sucrose monolaurate production from lauric acid through a two-stage process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sucrose esters - Wikipedia [en.wikipedia.org]
- 13. media.neliti.com [media.neliti.com]
- 14. researchgate.net [researchgate.net]
- 15. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 16. US6399800B1 - Process for the production of fatty acid alkyl esters - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Validation & Comparative
2-Methoxyethyl Laurate vs. Methyl Laurate: A Comparative Performance Guide for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A comparison of the fundamental physicochemical properties of 2-Methoxyethyl Laurate and Methyl Laurate offers initial insights into their potential behavior as skin penetration enhancers. These properties influence their interaction with the stratum corneum lipids and their capacity to solubilize and transport drug molecules.
| Property | This compound | Methyl Laurate |
| Molecular Formula | C15H30O3 | C13H26O2 |
| Molecular Weight | 258.40 g/mol | 214.34 g/mol |
| Boiling Point | 333.10 °C (estimated) | 262 °C |
| Melting Point | Not available | 4-5 °C |
| Water Solubility | 1.119 mg/L (estimated) | Insoluble (0.00759 g/L at 25°C) |
| LogP (o/w) | 5.230 (estimated) | ~4.1 - 5.5 |
Performance as Skin Penetration Enhancers
The efficacy of a penetration enhancer is typically quantified by its ability to increase the flux of a drug across the skin. This is often expressed as an enhancement ratio (ER), which is the ratio of the drug's flux with the enhancer to its flux without. While no studies directly comparing the enhancement ratios of this compound and Methyl Laurate were identified, the performance of laurate esters, in general, has been investigated.
Laurate esters are known to enhance skin permeability by disrupting the highly ordered lipid structure of the stratum corneum. The presence of the ester group and the C12 alkyl chain allows these molecules to intercalate into the lipid bilayers, increasing their fluidity and creating pathways for drug molecules to permeate.
The addition of a methoxyethyl group in this compound, as opposed to the methyl group in Methyl Laurate, introduces an ether linkage and a slightly longer, more flexible head group. This modification could potentially influence its interaction with the polar head groups of the stratum corneum lipids and its overall partitioning behavior, though specific experimental data to confirm this is lacking.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This experiment is the gold standard for evaluating the in vitro performance of penetration enhancers.
Objective: To quantify and compare the permeation of a model drug through a skin membrane in the presence of this compound and Methyl Laurate.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine) skin, dermatomed to a uniform thickness
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4, often with a solubility enhancer for poorly soluble drugs)
-
Model drug
-
This compound
-
Methyl Laurate
-
Vehicle for the formulations (e.g., propylene glycol)
-
High-performance liquid chromatography (HPLC) system for drug quantification
-
Magnetic stirrer and stir bars
-
Water bath for temperature control (32 ± 1 °C)
Procedure:
-
Membrane Preparation: Thaw frozen skin and cut it into sections to fit the Franz diffusion cells. Mount the skin sections on the cells with the stratum corneum side facing the donor compartment.
-
Cell Assembly: Clamp the donor and receptor compartments of the Franz cells together, ensuring a leak-proof seal.
-
Receptor Phase: Fill the receptor compartment with pre-warmed and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor compartment.
-
Equilibration: Allow the assembled cells to equilibrate in a water bath set to 32 ± 1 °C for at least 30 minutes.
-
Formulation Application: Prepare formulations of the model drug in the vehicle with and without the penetration enhancers (this compound and Methyl Laurate) at a specified concentration (e.g., 5% w/v). Apply a precise amount of the formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
Sample Analysis: Analyze the collected samples for drug concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss, μg/cm²/h) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp, cm/h) can also be calculated. The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.
Solubility Study in Stratum Corneum Lipids
Objective: To determine the solubility of this compound and Methyl Laurate in a model of the stratum corneum lipid matrix.
Materials:
-
Synthetic stratum corneum lipid mixture (e.g., ceramides, cholesterol, and free fatty acids in a physiologically relevant ratio)
-
This compound and Methyl Laurate
-
Scintillation vials
-
Shaking water bath
-
Gas chromatography-mass spectrometry (GC-MS) or a similar analytical technique
Procedure:
-
Prepare a stock solution of the synthetic stratum corneum lipid mixture in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
In separate scintillation vials, add a known amount of the lipid stock solution.
-
Add increasing amounts of either this compound or Methyl Laurate to the vials.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with a buffer (e.g., PBS, pH 7.4) and agitate in a shaking water bath at 32 °C for 24-48 hours to allow for equilibration.
-
Centrifuge the samples to separate the undissolved enhancer.
-
Extract the lipid phase and quantify the amount of dissolved enhancer using a validated analytical method such as GC-MS.
-
The maximum concentration of the enhancer in the lipid phase represents its solubility.
Visualizations
To aid in the understanding of the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
Experimental workflow for in vitro skin permeation study.
Proposed mechanism of laurate esters as penetration enhancers.
Conclusion
The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies. The generation of quantitative data on flux, permeability coefficients, and enhancement ratios under standardized conditions is essential to objectively evaluate and compare the efficacy of these two laurate esters. Such research will be invaluable for the rational design and optimization of topical and transdermal drug delivery systems.
A Comparative Analysis of 2-Methoxyethyl Laurate and Ethyl Laurate for Drug Development
In the landscape of pharmaceutical research and drug delivery, the selection of appropriate excipients is a critical determinant of a formulation's efficacy, stability, and patient acceptability. Among the diverse classes of excipients, esters of fatty acids are frequently employed as solvents, emollients, and penetration enhancers. This guide provides a detailed comparative analysis of two such esters: 2-Methoxyethyl Laurate and Ethyl Laurate, with a focus on their physicochemical properties and potential performance in drug delivery applications, supported by relevant experimental data and protocols.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of excipients is paramount for formulation scientists. The table below summarizes the key properties of this compound and Ethyl Laurate, drawing from available experimental data and computed values.
| Property | This compound | Ethyl Laurate | Data Source |
| Molecular Formula | C15H30O3 | C14H28O2 | [1],[2] |
| Molecular Weight | 258.40 g/mol | 228.37 g/mol | [1],[3] |
| Appearance | - | Colorless to Pale Yellow Oily Liquid | [4] |
| Melting Point | - | -10 °C | [3],[4] |
| Boiling Point | - | 269 - 271 °C | [3],[4],[5] |
| Density | - | 0.867 g/cm³ | [6] |
| Viscosity | No experimental data found. Expected to be higher than ethyl laurate due to the ether linkage and larger molecular size. | See Table 2 for experimental data. | [7] |
| Solubility in Water | - | Insoluble | [3] |
| LogP (o/w) | 5.1 (Computed) | 5.71 (Experimental) | - |
Table 1: Comparison of Physicochemical Properties.
Experimental data for the viscosity of ethyl laurate at various temperatures and pressures is available and crucial for understanding its flow behavior in formulations.
| Temperature (K) | Pressure (MPa) | Viscosity (mPa·s) |
| 302 | 0.1 | 2.64 |
| 302 | 5.1 | 2.98 |
| 302 | 10.2 | 3.39 |
| 302 | 15.2 | 3.82 |
| 328 | 0.1 | 1.63 |
| 328 | 5.1 | 1.83 |
| 328 | 10.2 | 2.06 |
| 328 | 15.2 | 2.30 |
| 354 | 0.1 | 1.07 |
| 354 | 5.1 | 1.20 |
| 354 | 10.2 | 1.35 |
| 354 | 15.2 | 1.50 |
Table 2: Experimental Viscosity of Ethyl Laurate. [7]
Performance in Drug Delivery Applications
Both this compound and Ethyl Laurate hold promise as excipients in various drug delivery systems, particularly in topical and transdermal formulations where they can act as vehicles and penetration enhancers.
Ethyl Laurate is a well-established fatty acid ester known for its emollient properties and its ability to enhance the penetration of drugs through the skin.[6][8] Its mechanism of action as a penetration enhancer is believed to involve the disruption of the highly organized lipid structure of the stratum corneum, thereby increasing the diffusion of the active pharmaceutical ingredient (API) into the skin.[9]
This compound , belonging to the glycol ether ester family, combines the characteristics of an ether and an ester. This dual functionality can impart unique solvency properties, potentially allowing for the solubilization of a wider range of APIs compared to simple alkyl esters. While specific experimental data on its performance as a skin permeation enhancer is limited, glycol ethers, in general, are recognized for their solvent capabilities in cosmetic and pharmaceutical formulations.
The structural differences between the two molecules are key to their differing properties. The presence of the ether group in this compound introduces a polar element, which can influence its interaction with both polar and non-polar molecules. This could be advantageous in complex formulations containing multiple components with varying polarities.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments relevant to the evaluation of these esters as pharmaceutical excipients.
Viscosity Measurement
Objective: To determine the dynamic viscosity of the ester at various temperatures.
Methodology (Falling Ball Viscometer):
-
Ensure the viscometer is clean, dry, and calibrated.
-
Fill the measuring tube with the sample ester, ensuring no air bubbles are present.
-
Place the tube in a temperature-controlled water bath and allow the sample to equilibrate to the desired temperature.
-
Release the ball into the sample and measure the time it takes to fall between two marked points.
-
Calculate the dynamic viscosity using the formula: η = K (ρ_b - ρ_f) t where:
-
η is the dynamic viscosity
-
K is the viscometer constant
-
ρ_b is the density of the ball
-
ρ_f is the density of the fluid at the test temperature
-
t is the fall time
-
In Vitro Skin Permeation Study
Objective: To evaluate the potential of the ester to enhance the permeation of a model drug through the skin.
Methodology (Franz Diffusion Cell):
-
Skin Preparation: Excised human or animal skin is carefully prepared, and the stratum corneum with the epidermis is separated. The integrity of the skin is verified.
-
Cell Setup: The prepared skin membrane is mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Receptor Phase: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline) and maintained at 37°C with constant stirring to ensure sink conditions.
-
Donor Phase: A formulation containing the model drug and the test ester (either this compound or Ethyl Laurate) is applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer.
-
Analysis: The concentration of the model drug in the collected samples is quantified using a validated analytical method (e.g., HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the enhancement ratio (ER) are calculated. The enhancement ratio is determined by dividing the flux of the drug with the enhancer by the flux of the drug from a control formulation without the enhancer.[9][10][11][12][13]
Visualizing the Comparison: A Logical Workflow
To visually represent the comparative analysis process, the following workflow diagram is provided.
Caption: Workflow for the comparative analysis of the two esters.
Conclusion
Both this compound and Ethyl Laurate present viable options as excipients in drug development, particularly for topical and transdermal applications. Ethyl Laurate is a well-characterized fatty acid ester with proven efficacy as a skin penetration enhancer. While direct comparative experimental data for this compound is less abundant, its glycol ether ester structure suggests potentially advantageous solvency properties that warrant further investigation.
For researchers and formulation scientists, the choice between these two esters will depend on the specific requirements of the drug and the desired characteristics of the final formulation. The experimental protocols provided herein offer a framework for conducting direct comparative studies to elucidate the performance differences and select the optimal excipient for a given application. Further research into the skin permeation enhancement capabilities and toxicological profiles of this compound is encouraged to fully realize its potential in pharmaceutical formulations.
References
- 1. This compound [drugfuture.com]
- 2. GSRS [precision.fda.gov]
- 3. Ethyl Dodecanoate | C14H28O2 | CID 7800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Ethyl dodecanoate (HMDB0033788) [hmdb.ca]
- 5. 月桂酸乙酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ethyl Laurate Manufacturer & Suppliers |ELFAT-EtLau - Elchemy [elchemy.com]
- 7. Measurement and correlation of viscosities and densities of methyl dodecanoate and ethyl dodecanoate at elevated pressures - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 8. ewg.org [ewg.org]
- 9. Enhanced in vitro skin permeation of cationic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the in vitro permeation of 3-O-ethyl-l-ascorbic acid in human skin and in a living skin equivalent (LabSkin™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validating the Purity of 2-Methoxyethyl Laurate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the development of safe and effective products. This guide provides a detailed comparison of analytical methods for validating the purity of 2-Methoxyethyl laurate, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Supporting experimental data and protocols are provided to assist in the selection of the most appropriate method for your specific needs.
This compound, an ester of lauric acid and 2-methoxyethanol, finds applications in various industries, including cosmetics and pharmaceuticals. Its purity is paramount to guarantee product quality and safety. While several analytical techniques can be employed for purity assessment, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out for its accuracy, precision, and ability to provide structural information.
Comparison of Purity Analysis Methods
A variety of analytical techniques are available for determining the purity of this compound. The choice of method often depends on factors such as the required accuracy, the nature of potential impurities, and the available instrumentation. The following table provides a comparison of the most common methods.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Quantitative ¹H NMR (qNMR) | Measures the signal intensity of specific protons in the molecule, which is directly proportional to the number of nuclei. Purity is determined by comparing the integral of a characteristic signal of the analyte to that of a certified internal standard. | - High precision and accuracy.- Provides structural information, aiding in impurity identification.- Non-destructive.- Can quantify components without the need for identical reference standards for each impurity. | - Lower sensitivity compared to chromatographic methods.- Requires a certified internal standard for absolute quantification.- High initial instrument cost. | Accurate purity determination and quantification of known and unknown impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase. The mass spectrometer provides mass information for identification.[1][2] | - High sensitivity and selectivity.- Excellent for identifying and quantifying volatile impurities. | - Requires derivatization for non-volatile compounds.- Sample must be volatile and thermally stable.- Potential for sample degradation at high temperatures. | Analysis of volatile impurities such as residual solvents or starting materials. |
| High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD) | Separates compounds based on their partitioning between a stationary and mobile phase. The ELSD is a universal detector that measures the light scattered by analyte particles after solvent evaporation.[3][4][5] | - Suitable for non-volatile and semi-volatile compounds.- Universal detection method, not reliant on chromophores. | - Non-linear response can make quantification challenging.- Lower sensitivity compared to UV or MS detectors for some compounds. | Purity assessment of non-volatile impurities and main component quantification. |
| Titration | A chemical method where the concentration of the ester is determined by reacting it with a known concentration of a titrant, typically a base, to saponify the ester. | - Simple and inexpensive.- High accuracy and precision when performed correctly. | - Only measures the total amount of ester, not specific impurities.- Less specific than chromatographic or spectroscopic methods.- Can be affected by the presence of acidic or basic impurities. | Determination of the overall ester content. |
Validating Purity by Quantitative ¹H NMR (qNMR)
qNMR is a primary ratio method of measurement that provides a direct quantification of a substance against a certified reference material. The purity of this compound can be accurately determined by integrating the signals of its characteristic protons and comparing them to the integral of a known amount of an internal standard.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃-(CH₂)₈- | 0.88 | Triplet | 3H |
| -(CH₂)₈-CH₂-CH₂-COO- | 1.25 | Multiplet | 16H |
| -CH₂-CH₂-COO- | 1.63 | Quintet | 2H |
| -CH₂-COO- | 2.31 | Triplet | 2H |
| -O-CH₂-CH₂-O- | 4.25 | Triplet | 2H |
| -CH₂-O-CH₃ | 3.65 | Triplet | 2H |
| -O-CH₃ | 3.38 | Singlet | 3H |
Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:
| Assignment | Chemical Shift (ppm) |
| C H₃-(CH₂)₁₀- | 14.1 |
| CH₃-C H₂-(CH₂)₉- | 22.7 |
| -(C H₂)₇- | 29.1 - 29.7 |
| -C H₂-CH₂-COO- | 24.9 |
| -CH₂-C H₂-COO- | 31.9 |
| -C H₂-COO- | 34.3 |
| C =O | 174.0 |
| -O-C H₂-CH₂-O- | 63.8 |
| -CH₂-C H₂-O- | 70.5 |
| -O-C H₃ | 59.0 |
Potential Impurities and their Characteristic ¹H NMR Signals:
-
Lauric Acid: A broad peak around 11-12 ppm (carboxylic acid proton), a triplet at ~2.35 ppm (-CH₂-COOH), and multiplets at ~1.63 ppm and ~1.25 ppm for the alkyl chain.
-
2-Methoxyethanol: A singlet at ~3.38 ppm (-O-CH₃), a triplet at ~3.55 ppm (-CH₂-OH), and a triplet at ~3.70 ppm (-CH₂-O-).
Experimental Protocol for qNMR Purity Determination
This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.
1. Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-precision analytical balance
-
NMR tubes
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 20 mg) into a clean, dry vial.
-
Accurately weigh a specific amount of the certified internal standard (e.g., 10 mg of maleic acid) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
Acquire the ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher. Key acquisition parameters should be optimized for quantitative analysis:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
Acquisition Time (aq): At least 3-4 seconds.
-
Spectral Width (sw): Sufficient to cover all signals of interest.
4. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved, characteristic signal of this compound (e.g., the singlet of the -O-CH₃ group at ~3.38 ppm).
-
Integrate the characteristic signal of the internal standard (e.g., the singlet of maleic acid at ~6.3 ppm).
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Experimental Workflow
The following diagram illustrates the logical workflow for validating the purity of this compound using qNMR.
Conclusion
Validating the purity of this compound is essential for ensuring its quality and performance in various applications. While several analytical methods are available, quantitative ¹H NMR spectroscopy offers a powerful and reliable approach for accurate purity determination. Its ability to provide both quantitative and structural information makes it an invaluable tool for researchers and professionals in drug development and other scientific fields. By following the detailed protocol and understanding the comparative advantages of different techniques, scientists can confidently select the most suitable method for their analytical needs.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0245204) [hmdb.ca]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000022) [hmdb.ca]
- 5. 2-Methoxyethyl acetate(110-49-6) 1H NMR spectrum [chemicalbook.com]
A Comparative Performance Analysis of 2-Methoxyethyl Laurate as a Plasticizer
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of optimizing polymer properties for a range of applications, from advanced drug delivery systems to medical devices, the selection of an appropriate plasticizer is paramount. This guide provides a comprehensive performance comparison of 2-Methoxyethyl laurate, a fatty acid ether ester, with established plasticizers such as Dioctyl Phthalate (DOP), Diisononyl Phthalate (DINP), and the bio-based alternative Acetyl Tributyl Citrate (ATBC).
While direct, extensive quantitative data for this compound as a plasticizer is not widely available in peer-reviewed literature, this guide synthesizes information on structurally similar fatty acid esters and ether-ester compounds to project its likely performance characteristics. The comparisons are grounded in established experimental protocols to provide a clear framework for evaluation.
Executive Summary of Comparative Performance
The anticipated performance of this compound is benchmarked against conventional and bio-based plasticizers across key parameters.
| Performance Metric | This compound (Projected) | Dioctyl Phthalate (DOP) | Diisononyl Phthalate (DINP) | Acetyl Tributyl Citrate (ATBC) |
| Plasticizing Efficiency | Good to Excellent | Excellent | Excellent | Good |
| Mechanical Properties | ||||
| Tensile Strength | Moderate | High | High | Moderate to High |
| Elongation at Break | High | High | High | High |
| Hardness (Shore A) | Lowering Effect | Significant Lowering Effect | Significant Lowering Effect | Moderate Lowering Effect |
| Thermal Properties | ||||
| Glass Transition Temp. (Tg) | Significant Reduction | Significant Reduction | Significant Reduction | Moderate Reduction |
| Thermal Stability (TGA) | Good | Good | Good | Good |
| Migration Resistance | ||||
| Leaching in Water | Low to Moderate | Moderate | Low | Low |
| Leaching in Solvents | Moderate | High | Moderate to High | Low to Moderate |
| Biocompatibility | Potentially Favorable | Concerns Raised | Concerns Raised | Generally Good |
Detailed Performance Analysis
Mechanical Properties
The primary function of a plasticizer is to increase the flexibility and reduce the brittleness of a polymer. This is typically measured by changes in tensile strength, elongation at break, and hardness.
Tensile Strength and Elongation: The addition of a plasticizer generally decreases the tensile strength and increases the elongation at break of the polymer. For unplasticized PVC, the tensile strength is approximately 52 MPa.[1] The introduction of plasticizers significantly alters these properties. For instance, PVC plasticized with a bio-based plasticizer can see its tensile strength decrease to around 13.1 MPa, while the elongation at break can increase to over 400%.
Based on studies of other fatty acid esters, it is projected that this compound would impart a moderate tensile strength and high elongation at break to PVC, comparable to or potentially better than some bio-based plasticizers. The ether linkage in its structure may enhance compatibility with the PVC matrix, leading to efficient plasticization.
Hardness: Hardness, typically measured on the Shore A or D scale, provides a measure of the material's resistance to indentation. Plasticizers significantly reduce the hardness of rigid polymers. Unplasticized PVC is a rigid material, while the addition of plasticizers can produce flexible grades with Shore A hardness values tailored to specific applications.
Thermal Properties
The thermal stability and the effect on the glass transition temperature (Tg) are critical performance indicators for plasticizers.
Glass Transition Temperature (Tg): A key indicator of a plasticizer's efficiency is its ability to lower the Tg of the polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state. The Tg of unplasticized PVC is around 82°C. Effective plasticizers like DOP can lower the Tg to below room temperature. Studies on fatty acid esters and ether-esters suggest that this compound would effectively lower the Tg of PVC, indicating good plasticizing efficiency.
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the plasticized polymer. The degradation of PVC occurs in two main stages: dehydrochlorination followed by the degradation of the polyene backbone. Plasticizers can influence the onset of degradation. While specific TGA data for this compound is unavailable, related fatty acid ester plasticizers have shown good thermal stability in PVC blends.[2]
Migration Resistance
The tendency of a plasticizer to leach out of the polymer matrix is a critical factor, especially for applications in the medical and food contact fields.
Leaching: Plasticizer migration can be assessed by measuring the weight loss of a plasticized film after immersion in various solvents. Fatty acid esters, particularly those with longer alkyl chains and ether linkages, are expected to exhibit lower migration rates compared to traditional phthalates due to their larger molecular size and potentially stronger interactions with the polymer matrix. The methoxyethyl group in this compound could enhance its compatibility with PVC and reduce its tendency to migrate.
Experimental Protocols
To ensure objective and reproducible comparisons, standardized testing methodologies are crucial. The following are detailed protocols for key performance evaluations.
Mechanical Properties Testing
a) Tensile Strength and Elongation at Break
-
Standard: ASTM D882 / ISO 527-3
-
Methodology:
-
Specimen Preparation: Prepare thin films of the plasticized polymer with a uniform thickness. Cut dumbbell-shaped specimens from the films according to the dimensions specified in the standard.
-
Conditioning: Condition the specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.
-
Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Data Acquisition: Record the load and elongation throughout the test. Calculate the tensile strength at break and the percentage of elongation at break.
-
b) Hardness Testing
-
Standard: ASTM D2240
-
Methodology:
-
Specimen Preparation: Use a flat, smooth, and uniform sheet of the plasticized polymer with a minimum thickness of 6 mm.
-
Testing: Place the specimen on a hard, flat surface. Press the durometer indenter firmly and vertically onto the specimen.
-
Data Acquisition: Read the hardness value on the durometer scale within one second of firm contact. Take multiple readings at different locations on the specimen and calculate the average.
-
Thermal Analysis
a) Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
-
Standard: ASTM D3418
-
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticized polymer into an aluminum DSC pan.
-
Testing: Heat the sample in the DSC instrument at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase its thermal history. Cool the sample at a controlled rate and then reheat it at the same rate.
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.
-
b) Thermogravimetric Analysis (TGA) for Thermal Stability
-
Standard: ASTM E1131
-
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (10-20 mg) of the plasticized polymer into a TGA sample pan.
-
Testing: Heat the sample in the TGA instrument at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: Record the weight loss of the sample as a function of temperature. Determine the onset temperature of degradation and the temperature at which specific percentages of weight loss occur.
-
Migration Resistance Testing
-
Standard: ASTM D1239
-
Methodology:
-
Specimen Preparation: Cut square specimens (50 x 50 mm) from a thin film of the plasticized polymer.
-
Initial Weighing: Accurately weigh each specimen.
-
Immersion: Immerse the specimens in a specified extraction liquid (e.g., distilled water, hexane, or ethanol) at a controlled temperature for a defined period (e.g., 24 hours).
-
Final Weighing: Remove the specimens from the liquid, gently wipe them dry, and reweigh them.
-
Calculation: Calculate the percentage of weight loss, which represents the amount of plasticizer that has leached out.
-
Visualizing the Plasticization Process
The following diagrams illustrate the conceptual workflows and relationships involved in the evaluation of plasticizers.
References
The Efficacy of 2-Methoxyethyl Laurate in Drug Release: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the efficacy of penetration enhancers is critical for optimizing topical and transdermal drug delivery systems. This guide provides a comparative overview of 2-Methoxyethyl laurate's role in drug release. However, a comprehensive search of publicly available scientific literature and patent databases did not yield specific experimental data on the efficacy of this compound as a drug release enhancer.
While information on its chemical properties is available, dedicated studies detailing its performance in comparison to other well-established penetration enhancers are not present in the current body of scientific literature. This guide will, therefore, provide a framework for evaluating such an enhancer and present data on related compounds to offer a contextual understanding.
Comparative Framework for Evaluation
To rigorously assess the efficacy of a penetration enhancer like this compound, a series of quantitative comparisons against known standards are necessary. The following tables outline the type of data required for a thorough evaluation. In the absence of specific data for this compound, these tables remain illustrative.
Table 1: Comparative In Vitro Drug Release Performance
| Penetration Enhancer | Drug Model | Formulation Type | Release Rate (µg/cm²/h) | Cumulative Release at 24h (%) | Enhancement Ratio* |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Laurocapram (Azone®) | Ibuprofen | Hydrogel | Value | Value | Value |
| Oleic Acid | Ketoprofen | Cream | Value | Value | Value |
| Propylene Glycol | Diclofenac Sodium | Gel | Value | Value | Value |
| Control (No Enhancer) | Various | Various | Value | Value | 1.0 |
*Enhancement Ratio = (Flux with enhancer) / (Flux without enhancer)
Table 2: Comparative Ex Vivo Skin Permeation Data
| Penetration Enhancer | Drug Model | Skin Model | Permeation Flux (Jss, µg/cm²/h) | Permeability Coefficient (Kp, cm/h) | Lag Time (h) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Transcutol® | Lidocaine | Porcine Skin | Value | Value | Value |
| Dimethyl Sulfoxide (DMSO) | 5-Fluorouracil | Human Cadaver Skin | Value | Value | Value |
| Ethanol | Estradiol | Rat Skin | Value | Value | Value |
| Control (No Enhancer) | Various | Various | Value | Value | Value |
Experimental Protocols for Efficacy Assessment
To generate the comparative data presented above, standardized experimental protocols are essential. The following methodologies are typically employed in the evaluation of penetration enhancers.
In Vitro Drug Release Testing
Objective: To determine the rate and extent of drug release from a formulation.
Apparatus: Franz Diffusion Cell System.
Method:
-
A synthetic membrane (e.g., polysulfone, cellulose acetate) is mounted between the donor and receptor compartments of the Franz diffusion cell.
-
The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, PBS), maintained at 32°C ± 0.5°C, and stirred continuously.
-
A precise amount of the formulation containing the drug and the penetration enhancer is applied to the membrane in the donor compartment.
-
At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium to maintain sink conditions.
-
The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The cumulative amount of drug released per unit area is plotted against time to determine the release rate.
Ex Vivo Skin Permeation Studies
Objective: To evaluate the ability of a penetration enhancer to facilitate drug permeation through the skin.
Apparatus: Franz Diffusion Cell System.
Method:
-
Excised skin (e.g., human cadaver, porcine, or rat skin) is prepared and mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
The receptor compartment is filled with a suitable receptor medium and maintained at 32°C ± 0.5°C.
-
The formulation is applied to the surface of the stratum corneum.
-
Samples are collected from the receptor medium at various time points and analyzed for drug content.
-
The steady-state permeation flux (Jss), permeability coefficient (Kp), and lag time are calculated from the permeation profile.
Visualization of Key Concepts
To aid in the understanding of the processes involved in transdermal drug delivery and the role of penetration enhancers, the following diagrams illustrate a typical experimental workflow and the proposed mechanism of action for penetration enhancers.
Caption: Workflow for comparing penetration enhancer efficacy.
Caption: Proposed mechanism of action for penetration enhancers.
Conclusion
The lack of specific data for this compound highlights a gap in the current research landscape of penetration enhancers. To ascertain its efficacy, direct comparative studies following the outlined experimental protocols are necessary. Researchers in drug development are encouraged to conduct such studies to build a comprehensive profile of this and other novel excipients. This will enable formulators to make data-driven decisions in the design of effective topical and transdermal drug delivery systems.
2-Methoxyethyl Laurate: A Potential Phthalate-Free Plasticizer for PVC Formulations
A Comparative Guide for Researchers and Drug Development Professionals
The pervasive use of phthalate plasticizers, such as Di(2-ethylhexyl) phthalate (DEHP), in flexible Polyvinyl Chloride (PVC) applications has raised significant health and environmental concerns, prompting a concerted search for safer alternatives. This guide provides a comparative analysis of 2-Methoxyethyl Laurate as a potential substitute, evaluating its projected performance against traditional phthalates based on data from structurally similar compounds. Due to the limited direct experimental data on this compound, this guide leverages findings on other fatty acid alkyl ether esters to provide a comprehensive overview for researchers and professionals in drug development.
Performance Comparison: Phthalates vs. Fatty Acid Alkyl Ether Esters
The following tables summarize the performance characteristics of conventional phthalate plasticizers against those of fatty acid alkyl ether esters, which serve as a proxy for estimating the performance of this compound.
Table 1: Comparison of Mechanical Properties of Plasticized PVC
| Property | Phthalate Plasticizers (e.g., DEHP) | Fatty Acid Alkyl Ether Esters (e.g., Methoxy Soy Fatty Acid Esters) |
| Tensile Strength | Lowered to increase flexibility | Comparable or potentially improved tensile strength[1][2] |
| Elongation at Break (%) | Significantly increased | Comparable or potentially improved elongation[1][2] |
| Hardness (Shore A) | Reduced to increase softness | Comparable reduction in hardness[3] |
Table 2: Comparison of Physical and Chemical Properties
| Property | Phthalate Plasticizers (e.g., DEHP) | Fatty Acid Alkyl Ether Esters (e.g., Methoxy Soy Fatty Acid Esters) |
| Plasticizer Efficiency | High | Good to high, comparable to some commercial plasticizers[3] |
| Compatibility with PVC | Generally good | Good compatibility demonstrated[1][3] |
| Volatility | Varies, with lower molecular weight phthalates being more volatile | Generally lower volatility expected due to higher molecular weight |
| Migration Rate | Prone to migration, especially in contact with lipids | Potentially lower migration due to larger molecular size and polarity |
Table 3: Toxicological Profile Comparison
| Aspect | Phthalate Plasticizers (e.g., DEHP) | This compound (Inferred) |
| Reproductive Toxicity | Known endocrine disruptor, linked to reproductive harm | Potential for reproductive toxicity due to the metabolite 2-methoxyethanol[4] |
| General Toxicity | Associated with various health concerns | Potential for systemic toxicity, with the metabolite 2-methoxyethanol being a key concern[4] |
| Regulatory Status | Restricted or banned in many applications | Not extensively studied; regulatory status not established |
Experimental Protocols
The evaluation of a novel plasticizer requires a suite of standardized tests to determine its efficacy and safety. Below are the methodologies for key experiments relevant to assessing plasticizer performance in PVC.
Tensile Properties (ASTM D412 / ISO 527)
This test determines the mechanical properties of the plasticized PVC, such as tensile strength, elongation at break, and modulus of elasticity.
-
Specimen Preparation: Dumbbell-shaped specimens of the plasticized PVC are prepared according to the dimensions specified in the standard.
-
Testing Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen ruptures. The force and elongation are continuously recorded.
-
Calculations:
-
Tensile Strength: The maximum stress applied to the specimen before it breaks.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Modulus of Elasticity: The ratio of stress to strain in the elastic region of the stress-strain curve.
-
Hardness (ASTM D2240)
This method measures the indentation hardness of the plasticized PVC using a durometer.
-
Apparatus: A Shore A or Shore D durometer is used, depending on the hardness of the material.
-
Procedure: The durometer is pressed firmly against the flat surface of the test specimen. The indentation depth is measured, which corresponds to a hardness value on a scale of 0 to 100. The reading is typically taken immediately after firm contact.
-
Reporting: The average of several readings taken at different points on the specimen is reported as the Shore hardness.
Plasticizer Volatility (ASTM D1203)
This test assesses the loss of plasticizer from the PVC due to evaporation at elevated temperatures.
-
Method A (Direct Contact with Activated Carbon): A pre-weighed disc of the plasticized PVC is placed in direct contact with activated carbon in a sealed container and heated at a specified temperature for a set duration.
-
Method B (Wire Cage): The specimen is placed in a wire cage to prevent direct contact with the activated carbon, measuring loss primarily through volatilization.
-
Calculation: The percentage of weight loss of the specimen is calculated, which represents the volatile loss.
Plasticizer Migration (ISO 177)
This method evaluates the tendency of the plasticizer to migrate from the PVC into an absorbent material.
-
Procedure: A test specimen of the plasticized PVC is placed between two sheets of a standard absorbent material (e.g., activated carbon-impregnated paper). This "sandwich" is subjected to a specified pressure and temperature for a defined period.
-
Measurement: The loss in mass of the PVC specimen and the gain in mass of the absorbent sheets are determined.
-
Reporting: The amount of migrated plasticizer is reported as the mass loss of the specimen and/or the mass gain of the absorbent material.
Plasticizer Compatibility (ASTM D3291)
This practice determines the compatibility of a plasticizer in PVC under compressional stress.
-
Procedure: A strip of the plasticized PVC is bent into a 180° loop and clamped. The looped specimen is then stored under controlled temperature and humidity conditions for a specified duration.
-
Evaluation: The inside of the loop is periodically examined for the exudation (spew) of the plasticizer. The amount of spew is rated on a qualitative scale.
Visualizations
Logical Workflow for Plasticizer Evaluation
Caption: Workflow for the evaluation of a novel plasticizer.
Signaling Pathway of Phthalate Endocrine Disruption
Caption: Simplified pathway of phthalate endocrine disruption.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methoxyethyl Laurate
In the realm of pharmaceutical development and chemical analysis, the robust quantification of substances is paramount. This guide provides a comparative analysis of common analytical methodologies for the determination of 2-Methoxyethyl laurate, a fatty acid ester of significance in various formulations. The focus is on the cross-validation of these methods to ensure data integrity and comparability across different analytical platforms. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and validated analytical procedures.
The primary analytical techniques discussed are Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet or Mass Spectrometric detection (HPLC-UV/MS). While direct cross-validation studies for this compound are not extensively published, this guide synthesizes established validation principles for analogous fatty acid esters and glycol ethers to present a comprehensive comparison.[1][2][3][4]
Comparative Performance of Analytical Methods
The selection of an analytical method is often a balance between sensitivity, specificity, and practicality. The following table summarizes the typical performance characteristics of GC-FID, GC-MS, and HPLC-UV/MS for the analysis of fatty acid esters like this compound, based on data from analogous compounds.
| Parameter | GC-FID | GC-MS | HPLC-UV/MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% | < 2% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL | ~0.5 µg/mL (UV), <0.1 µg/mL (MS) |
| Limit of Quantification (LOQ) | ~3 µg/mL | ~0.3 µg/mL | ~1.5 µg/mL (UV), <0.3 µg/mL (MS) |
| Specificity | Good | Excellent | Good (UV), Excellent (MS) |
| Robustness | Good | Good | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for each of the discussed techniques.
1. Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrumentation: Agilent 7890B GC system with FID.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (splitless mode).
-
Sample Preparation: Samples are accurately weighed and dissolved in a suitable solvent such as hexane or dichloromethane to a final concentration within the calibration range. An internal standard (e.g., methyl heptadecanoate) is added prior to injection.
2. Gas Chromatography with Mass Spectrometry (GC-MS)
-
Instrumentation: Thermo Scientific TRACE 1310 GC coupled to an ISQ 7000 single quadrupole mass spectrometer.
-
Column: Zebron ZB-5MSi (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 260°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp at 20°C/min to 300°C, and hold for 3 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Injection Volume: 1 µL (split mode 20:1).
-
Sample Preparation: Similar to GC-FID, samples are prepared in a volatile solvent. Derivatization with a silylating agent like BSTFA may be employed to improve peak shape and sensitivity if necessary.[5]
3. High-Performance Liquid Chromatography with UV/MS Detection (HPLC-UV/MS)
-
Instrumentation: Waters ACQUITY UPLC H-Class system with a PDA detector and a Xevo TQ-S micro tandem mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
UV Detection: 205 nm.
-
MS Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MS Parameters: Capillary voltage 3.0 kV, cone voltage 30 V, source temperature 150°C, desolvation temperature 400°C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples are dissolved in the initial mobile phase composition.
Visualizing the Cross-Validation Workflow
To ensure that different analytical methods yield comparable results, a cross-validation study is essential.[6] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway for Method Selection
The choice of an analytical method is guided by several factors, including the required sensitivity, the complexity of the sample matrix, and regulatory requirements. The following diagram outlines a decision-making pathway for selecting an appropriate analytical method for this compound.
Caption: Decision pathway for analytical method selection.
References
- 1. repo.unand.ac.id [repo.unand.ac.id]
- 2. Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method [mdpi.com]
- 3. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Biocompatibility of 2-Methoxyethyl Laurate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biocompatibility of 2-Methoxyethyl laurate and its potential alternatives, offering a valuable resource for formulation development in the pharmaceutical and cosmetic industries. The information presented is based on available experimental data and toxicological profiles of the compounds and their components.
Executive Summary
This compound is an ester with potential applications as a solvent and vehicle in various formulations. However, a comprehensive biocompatibility assessment is crucial for its safe use. Due to the limited direct data on this compound, this guide evaluates its potential biocompatibility by examining its constituent parts: 2-methoxyethanol and lauric acid. This profile is then compared against three alternatives: Sucrose Laurate, Isopropyl Laurate, and Decyl Laurate, for which more extensive biocompatibility data is available.
Based on the analysis, Sucrose Laurate emerges as a highly biocompatible alternative, demonstrating low cytotoxicity, minimal hemolytic activity, and low skin irritation potential across multiple studies.[1][2][3][4][5][6][7][8][9][10] Isopropyl Laurate also presents a generally safe profile, though instances of skin sensitization have been reported.[11][12][13] Data for Decyl Laurate is less comprehensive. The potential for toxicity associated with 2-methoxyethanol, a metabolite of this compound, raises concerns about the biocompatibility of the parent compound.[14][15][16][17][18][19][20][21][22][23][24][25]
Comparative Biocompatibility Data
The following tables summarize the available quantitative data for this compound (inferred from its components) and its alternatives.
Table 1: Comparative Cytotoxicity Data
| Compound | Cell Line | Assay | Concentration | Result | Citation |
| 2-Methoxyethanol | Chinese Hamster Ovary (CHO) | Not specified | Not specified | Dose-dependent cytotoxicity | [17] |
| Lauric Acid | THP-1 Macrophages | MTT | Not specified | Cytotoxic effect | [26] |
| HCT-15, HepG2, Raw 264.7 | MTT | IC50 values | Dose-dependent cytotoxicity | [27] | |
| Cancer cell lines | Not specified | 30 and 50 µg/mL | Growth-inhibitory effects | [28] | |
| Sucrose Laurate | Caco-2 | Not specified | 5% and 10% w/w | Non-toxic | [29] |
| Caco-2 | Not specified | 1 mM | Not cytotoxic | [4] | |
| Human Nasal Epithelial Cells | LDH | < 25% cell death | Low cytotoxicity | [1] | |
| Isopropyl Laurate | Not specified | Not specified | Not specified | Generally low toxicity | [11] |
| Decyl Laurate | Not specified | Not specified | Not specified | No data available |
Table 2: Comparative Hemolysis Data
| Compound | Blood Source | Assay | Concentration | Result | Citation |
| 2-Methoxyethanol | Rat | In vivo | Not specified | No hemolysis | [25] |
| Lauric Acid | Human Red Blood Cells | In vitro | 50 µM | 22.60 ± 2.80% hemolysis | [30] |
| Human Red Blood Cells | In vitro | 100 µM | 75.63 ± 4.43% hemolysis | [30] | |
| Sucrose Laurate | Not specified | Not specified | Not specified | Generally low | [5][6] |
| Isopropyl Laurate | Not specified | Not specified | Not specified | No data available | |
| Decyl Laurate | Not specified | Not specified | Not specified | No data available |
Table 3: Comparative Skin Irritation & Sensitization Data
| Compound | Species | Test | Result | Citation |
| 2-Methoxyethanol | Animal | Not specified | Not irritating to skin, but can cause eye irritation | [14] |
| Human | Not specified | No skin irritation or sensitization reported in extensive exposures | [14] | |
| Lauric Acid | Not specified | Not specified | Can be a skin irritant | |
| Sucrose Laurate | Mouse | In vivo | Non-irritating | [1] |
| Guinea Pig | In vivo | Non-irritating | [1] | |
| Rabbit | In vivo | Some irritation potential at 5% and 15% | [1] | |
| Human | HRIPT | Non-irritating and non-sensitizing | [1] | |
| Isopropyl Laurate | Human | Case Report | Contact allergy reported | [13] |
| Not specified | Not specified | Generally low irritation potential | [12] | |
| Decyl Laurate | Not specified | Not specified | No data available |
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Treat the cells with various concentrations of the test compound and control substances. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Hemolysis Assay
This assay determines the extent of red blood cell (RBC) lysis caused by a test compound.
Protocol:
-
Blood Collection: Obtain fresh whole blood from a suitable donor (e.g., human, rabbit) in tubes containing an anticoagulant (e.g., heparin, EDTA).
-
RBC Preparation: Centrifuge the blood to separate the plasma and buffy coat. Wash the RBCs multiple times with an isotonic buffer solution (e.g., PBS).
-
Compound Incubation: Prepare a suspension of washed RBCs (e.g., 2% v/v) in the buffer. Add various concentrations of the test compound, a positive control (e.g., Triton X-100), and a negative control (buffer alone) to the RBC suspension. Incubate at 37°C for a defined period (e.g., 1-4 hours).
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
Skin Irritation Patch Test
This in vivo test evaluates the potential of a substance to cause skin irritation.
Protocol:
-
Animal/Human Subject Preparation: Acclimatize the subjects (e.g., rabbits, humans) to the test conditions. For animals, a small area of the back is typically shaved.
-
Patch Application: Apply a defined amount of the test substance to a patch (e.g., gauze pad). Apply the patch to the prepared skin area and secure it with tape.
-
Exposure: The patch is left in place for a specified duration (e.g., 4 or 24 hours).
-
Observation: After patch removal, the skin is observed for signs of irritation (erythema and edema) at specific time points (e.g., 1, 24, 48, and 72 hours).
-
Scoring: The irritation is scored based on a standardized scale (e.g., Draize scale).
-
Data Analysis: The mean irritation score is calculated to determine the irritation potential of the substance.
Visualizations
Experimental Workflow for Biocompatibility Assessment
Caption: Workflow for assessing the biocompatibility of a test compound.
Potential Metabolic Pathway of this compound and Associated Toxicity
Caption: Potential metabolic breakdown of this compound and resulting toxicity.
References
- 1. cir-safety.org [cir-safety.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. la-saponaria.com [la-saponaria.com]
- 10. researchgate.net [researchgate.net]
- 11. ISOPROPYL LAURATE | 10233-13-3 [chemicalbook.com]
- 12. ewg.org [ewg.org]
- 13. Isopropyl myristate contact allergy: could your moisturizer be the culprit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methoxyethanol, 2- Ethoxyethanol, 2- and their acetates (EHC 115, 1990) [inchem.org]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]
- 17. Mutagenicity and cytotoxicity of 2-methoxyethanol and its metabolites in Chinese hamster cells (the CHO/HPRT and AS52/GPT assays) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemos.de [chemos.de]
- 19. Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol (83-112) | NIOSH | CDC [cdc.gov]
- 20. 2-Methoxyethanol | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 2-Methoxyethanol - DCCEEW [dcceew.gov.au]
- 22. fishersci.com [fishersci.com]
- 23. researchgate.net [researchgate.net]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. news-medical.net [news-medical.net]
- 29. researchgate.net [researchgate.net]
- 30. Lauric Acid, a Dietary Saturated Medium-Chain Fatty Acid, Elicits Calcium-Dependent Eryptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methoxyethyl Laurate: A Guide for Laboratory Professionals
The proper disposal of 2-Methoxyethyl laurate is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical, in line with established laboratory safety protocols.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Clothing: Flame retardant antistatic protective clothing is recommended.
-
Eye/Face Protection: Use eye and face protection.
-
Respiratory Protection: Work under a hood and avoid inhaling the substance or its vapors.
Handling:
-
Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Use only non-sparking tools and take precautionary measures against static discharge.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Quantitative Data Summary
For quick reference, the following table summarizes key physical and chemical properties of related compounds, which should be considered indicative for this compound.
| Property | Value | Source |
| Molecular Formula | C15H30O3 | PubChem |
| Molecular Weight | 258.40 g/mol | PubChem |
| Boiling Point | 56 °C / 132.8 °F @ 12 mmHg (for 2-Methoxyethyl acrylate) | Fisher Scientific |
| Flash Point | 60 °C / 140 °F (for 2-Methoxyethyl acrylate) | Fisher Scientific |
| Density | 1.012 g/cm3 (for 2-methoxyethyl acrylate) | MilliporeSigma |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2]
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves) in a designated, leak-proof, and properly labeled hazardous waste container.[3]
-
The container must be compatible with the chemical.
-
Do not mix with other waste types unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) office.[3]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the hazards associated with the waste (e.g., "Flammable," "Toxic").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4]
-
The storage area should be well-ventilated, cool, and away from sources of ignition.
-
Store locked up or in an area accessible only to qualified or authorized persons.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.[3]
-
Follow your institution's specific procedures for hazardous waste disposal requests.
-
Spill and Emergency Procedures
In the event of a spill or exposure:
-
Spill:
-
Evacuate the area if the spill is large or in a poorly ventilated space.
-
For small spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.
-
Do not let the product enter drains.
-
-
Skin Contact:
-
Take off immediately all contaminated clothing.
-
Rinse skin with water/shower.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Rinse cautiously with water for several minutes.
-
Remove contact lenses, if present and easy to do. Continue rinsing.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Remove the person to fresh air and keep them comfortable for breathing.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Rinse mouth. Do NOT induce vomiting.
-
Call a poison center or doctor if you feel unwell.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety & Logistical Information for Handling 2-Methoxyethyl Laurate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal of 2-Methoxyethyl laurate. The following information has been compiled from safety data sheets of analogous compounds, including 2-Methoxyethyl acrylate and Methyl laurate, to provide the most relevant safety guidance in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[1] | Provides resistance to a broad range of chemicals, including bases, oils, and many solvents.[1] |
| Eye & Face Protection | Chemical splash goggles. A face shield should be worn over goggles when there is a risk of splashing.[1][2][3] | Protects against chemical splashes and flying particles.[1] |
| Skin & Body Protection | Flame-retardant, antistatic protective clothing or a Nomex® laboratory coat. Long pants and closed-toe, closed-heel shoes are mandatory.[2] | Minimizes skin contact with the chemical and protects from potential splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator is required.[2][3] | Prevents inhalation of potentially harmful vapors or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation :
-
Ensure a chemical fume hood is operational and available.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
-
Handling :
-
Always wear the recommended PPE as detailed in the table above.
-
Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[4]
-
Use only non-sparking tools and take precautionary measures against static discharge, as flammable vapors may be present.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the laboratory area.
-
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Disposal Route :
-
Dispose of the chemical waste through an approved waste disposal plant.
-
Follow all local, regional, and national hazardous waste regulations.
-
Contaminated materials (e.g., gloves, absorbent paper) should be sealed in a vapor-tight plastic bag for disposal.[5]
-
-
Container Disposal :
-
Empty containers should be handled as hazardous waste unless properly decontaminated.
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning if local regulations permit.[6]
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
